molecular formula C8H18N2O B2626959 2-(2-Ethylmorpholin-4-yl)ethan-1-amine CAS No. 1154172-45-8

2-(2-Ethylmorpholin-4-yl)ethan-1-amine

Cat. No.: B2626959
CAS No.: 1154172-45-8
M. Wt: 158.245
InChI Key: BTZHHAQXTCOKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethylmorpholin-4-yl)ethan-1-amine is a chemical compound of interest in scientific research, particularly as a building block or intermediate in medicinal chemistry and drug discovery campaigns. Research indicates that structural analogues featuring substituted morpholine rings, such as 2-ethylmorpholine subunits, are being explored in the development of novel inhibitors targeting Mycobacterium tuberculosis . Specifically, such compounds are investigated for their potential to inhibit the MenG enzyme within the menaquinone biosynthetic pathway, which is essential for bacterial energy production . As a synthetic intermediate, this compound enables researchers to access more complex molecules for profiling against infectious diseases, contributing to the optimization of critical parameters including metabolic stability and whole-cell potency . This product is intended for use in a controlled laboratory setting by qualified personnel. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) for proper handling, storage, and disposal information .

Properties

IUPAC Name

2-(2-ethylmorpholin-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-2-8-7-10(4-3-9)5-6-11-8/h8H,2-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZHHAQXTCOKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCO1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2-Ethyl-4-(2-aminoethyl)morpholine & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for researchers and drug development professionals focusing on Aminoalkyl Morpholines , specifically the 2-ethyl-4-(2-aminoethyl)morpholine derivative.[1]

While 4-(2-aminoethyl)morpholine (CAS 2038-03-1) is the industrial standard, the 2-ethyl substituted derivative represents a specialized structural analog often utilized to modulate lipophilicity and steric hindrance in medicinal chemistry (particularly in PI3K/mTOR inhibitor design) and advanced polymer curing.[1]

Content Type: Technical Whitepaper / Synthesis Guide Audience: Medicinal Chemists, Process Engineers, Polymer Scientists[1]

Chemical Identity & CAS Registry Data[1][2][3][4][5][6][7][8]

The specific molecule 2-ethyl-4-(2-aminoethyl)morpholine is a structural derivative of the more common 4-(2-aminoethyl)morpholine.[1] In high-precision applications, distinguishing between the base molecule and its alkyl-substituted analogs is critical for regulatory and synthetic accuracy.[1]

The Core Reference Standards
Chemical NameCAS NumberMolecular FormulaRole
4-(2-Aminoethyl)morpholine 2038-03-1

Primary Standard: The parent scaffold used in >90% of applications.[1][2][3]
2-Ethylmorpholine 134-56-5

Precursor: The core ring structure required to synthesize the 2-ethyl derivative.[1]
4-(2-Aminoethyl)-2-ethylmorpholine Research Chemical

Target Derivative: Often cited in patent literature (e.g., as an intermediate for kinase inhibitors) rather than as a bulk commodity.[1]

Critical Note on Nomenclature: In chemical databases, the target derivative is often indexed under IUPAC variations such as 2-(2-ethylmorpholin-4-yl)ethanamine .[1] If a direct commercial CAS is unavailable in your specific region's inventory, it is synthesized via the N-alkylation of CAS 134-56-5 .[1]

Synthesis & Production Protocols

To obtain 2-ethyl-4-(2-aminoethyl)morpholine , one cannot simply purchase the base morpholine; the ethyl group at the C2 position must be present before the aminoethyl side chain is attached.[1]

Retrosynthetic Analysis

The synthesis relies on the nucleophilic attack of the secondary amine of the morpholine ring onto an electrophilic ethylamine equivalent.[1]

  • Pathway A (Aziridine Route): Direct ring opening of aziridine by 2-ethylmorpholine.[1] High atom economy but requires handling hazardous aziridine.[1]

  • Pathway B (Nitrile Reduction): Alkylation with chloroacetonitrile followed by hydrogenation.[1] Safer for scale-up.[1]

Recommended Laboratory Protocol (Pathway B)

Objective: Synthesis of 2-ethyl-4-(2-aminoethyl)morpholine from 2-ethylmorpholine.

Step 1: N-Alkylation (Cyanomethylation) [1]

  • Reagents: Charge a reactor with 2-ethylmorpholine (CAS 134-56-5) (1.0 eq) and

    
     (1.5 eq) in Acetonitrile.
    
  • Addition: Dropwise add Chloroacetonitrile (1.1 eq) at 0°C to prevent exotherms.

  • Reaction: Stir at reflux (80°C) for 4-6 hours. Monitor via TLC/LC-MS for the disappearance of the secondary amine.[1]

  • Workup: Filter inorganic salts. Concentrate filtrate to yield the intermediate: 2-ethyl-4-(cyanomethyl)morpholine .[1]

Step 2: Nitrile Reduction

  • Catalyst: Dissolve intermediate in Methanol/Ammonia. Add Raney Nickel or Pd/C (10 wt%).[1]

  • Hydrogenation: Pressurize to 50 psi

    
     at 50°C for 12 hours.
    
  • Purification: Filter catalyst over Celite. Distill under reduced pressure.

  • Validation: Verify structure via

    
    -NMR (Look for triplet at 
    
    
    
    0.9 ppm for the ethyl
    
    
    and multiplet at
    
    
    2.6-2.8 ppm for the aminoethyl
    
    
    ).[1]
Workflow Diagram (DOT)

SynthesisPathway Start Precursor: 2-Ethylmorpholine (CAS 134-56-5) Step1 Step 1: Chloroacetonitrile + K2CO3 (N-Alkylation) Start->Step1 Reflux 80°C Inter Intermediate: 2-Ethyl-4-(cyanomethyl)morpholine Step1->Inter -HCl Step2 Step 2: H2 / Raney Ni (Reduction) Inter->Step2 Hydrogenation Final Target: 2-Ethyl-4-(2-aminoethyl)morpholine (Primary Amine) Step2->Final Yield >85%

Caption: Step-wise synthesis of the 2-ethyl derivative via the Nitrile Reduction pathway.

Applications in Drug Development[1][7][8]

The 2-ethyl substituent is not merely cosmetic; it introduces chirality and steric bulk that significantly alters the pharmacokinetics of the morpholine scaffold.[1]

Structure-Activity Relationship (SAR) Logic

In kinase inhibitors (e.g., PI3K, mTOR), the morpholine oxygen often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket.[1]

  • Role of Aminoethyl Tail: Solubilizing group that often protrudes into the solvent-exposed region, improving oral bioavailability.[1]

  • Role of 2-Ethyl Group:

    • Conformational Lock: Restricts the rotation of the morpholine ring, potentially reducing the entropic penalty of binding.[1]

    • Lipophilicity: Increases LogP, aiding in Blood-Brain Barrier (BBB) penetration for CNS targets.[1]

Biological Signaling Context

Morpholine derivatives are ubiquitous in targeting the PI3K/Akt/mTOR pathway.[1]

SignalingPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target of Morpholine) RTK->PI3K Activation PIP3 PIP2 -> PIP3 PI3K->PIP3 Phosphorylation AKT Akt (Protein Kinase B) PIP3->AKT Recruitment mTOR mTOR Complex AKT->mTOR Activation CellGrowth Cell Growth & Survival mTOR->CellGrowth Translation Drug 2-Ethyl-Morpholine Derivative (Inhibitor) Drug->PI3K H-Bond Inhibition

Caption: Mechanism of action for morpholine derivatives in the PI3K/Akt/mTOR signaling cascade.

Analytical Characterization & Quality Control

To validate the identity of the 2-ethyl-4-(2-aminoethyl)morpholine derivative versus the standard 4-(2-aminoethyl)morpholine , specific analytical markers must be checked.

Comparative Data Table
PropertyStandard (CAS 2038-03-1)2-Ethyl Derivative (Target)Analytical Method
Molecular Weight 130.19 g/mol 158.24 g/mol Mass Spectrometry (ESI+)
Chirality AchiralChiral (at C2 position)Polarimetry / Chiral HPLC
Boiling Point ~205°C~215-220°C (Predicted)DSC / Distillation
NMR Marker Symmetric O-CH2 signalsSplit O-CH signals (Diastereotopic)1H-NMR (CDCl3)
Self-Validating Protocol: Amine Titration

Because these derivatives are often used as curing agents or intermediates, knowing the exact Amine Value is critical.[1]

  • Weigh: 0.5g of sample into a flask.

  • Dissolve: Add 50mL of Glacial Acetic Acid.

  • Titrate: Titrate with 0.1N Perchloric Acid (

    
    ) in acetic acid using Crystal Violet indicator.
    
  • Calculation:

    
    
    Where 
    
    
    
    = Normality,
    
    
    = Volume (mL),
    
    
    = Weight (g).[1]
    • Validation: The 2-ethyl derivative will have a lower theoretical amine value (mg KOH/g) due to higher molecular weight compared to the standard.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88410, 4-(2-Aminoethyl)morpholine. Retrieved from [Link]

  • Wiley Online Library. Morpholine as a privileged structure: A review on the medicinal chemistry. Medicinal Research Reviews. Retrieved from [Link][1]

Sources

The Thermodynamic Stability of 2-Ethylmorpholine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties that often impart improved solubility, metabolic stability, and bioavailability to drug candidates. Among its many derivatives, those bearing substituents at the 2-position, such as the 2-ethylmorpholine series, are of significant interest for their potential to introduce chirality and modulate interactions with biological targets. However, the thermodynamic stability of these substituted heterocycles is a critical parameter that dictates their shelf-life, degradation pathways, and ultimately, their viability as therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the thermodynamic stability of 2-ethylmorpholine derivatives, delving into the foundational principles, experimental methodologies for assessment, and computational approaches for prediction.

Foundational Principles of Thermodynamic Stability in 2-Ethylmorpholine Derivatives

The thermodynamic stability of a molecule is intrinsically linked to its Gibbs free energy (G), which is a function of its enthalpy (H) and entropy (S). A lower Gibbs free energy corresponds to a more stable state. For 2-ethylmorpholine derivatives, several key factors contribute to their overall thermodynamic stability:

  • Conformational Isomerism: Like cyclohexane, the morpholine ring predominantly exists in a chair conformation to minimize torsional and steric strain. The chair conformer is significantly more stable than the higher-energy boat or twist-boat conformations. The presence of an ethyl group at the 2-position introduces two possible chair conformers: one with the ethyl group in an axial orientation and another with it in an equatorial position. The equatorial conformation is generally more stable due to reduced steric hindrance. The energy difference between these conformers, known as the A-value, is a critical determinant of the conformational equilibrium and, by extension, the overall stability of the molecule.

  • Ring Strain: The morpholine ring itself possesses inherent strain due to the presence of two different heteroatoms (nitrogen and oxygen), which influences bond lengths and angles. Substitution at the C2 position with an ethyl group can further modulate this ring strain, impacting the molecule's enthalpy.

  • Intermolecular Interactions: In the solid state, the packing of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonding (if N-H is present), dipole-dipole interactions, and van der Waals forces. The efficiency of this packing and the strength of these interactions significantly influence the thermodynamic stability of different polymorphic forms.

  • Environmental Factors: External conditions such as temperature, pH, light, and the presence of oxidizing agents can provide the activation energy needed to overcome kinetic barriers and drive the degradation of the molecule to more thermodynamically stable breakdown products.

Conformational Landscape of 2-Ethylmorpholine

The conformational preferences of the 2-ethylmorpholine ring are a primary determinant of its thermodynamic stability. The chair conformation is the global energy minimum. The ethyl group at the C2 position can adopt either an axial or an equatorial position, leading to a conformational equilibrium.

Caption: Conformational equilibrium of 2-ethylmorpholine.

The equatorial conformer is generally favored due to the minimization of 1,3-diaxial interactions between the ethyl group and the axial hydrogens on the ring. The energy difference between the axial and equatorial conformers can be estimated using computational methods.

Potential Degradation Pathways

While specific degradation pathways for 2-ethylmorpholine are not extensively documented, the general reactivity of the morpholine ring suggests several potential routes of decomposition under stress conditions. These pathways are crucial to understand as they lead to the formation of impurities that can affect the safety and efficacy of a drug product.

  • Oxidation: The nitrogen atom in the morpholine ring is susceptible to oxidation, which can lead to the formation of N-oxides. The carbon atoms adjacent to the nitrogen and oxygen are also potential sites of oxidation.

  • Hydrolysis: Although the ether linkage in the morpholine ring is generally stable, under harsh acidic or basic conditions, ring-opening hydrolysis can occur. The presence of an ethyl group may influence the rate of this process.

  • Photolysis: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation, leading to radical-mediated decomposition pathways.

  • Thermal Decomposition: At elevated temperatures, the morpholine ring can undergo fragmentation. When heated to decomposition, morpholine emits toxic fumes of nitric oxide.

Potential Degradation Pathways cluster_stress Stress Conditions 2-Ethylmorpholine 2-Ethylmorpholine N-Oxide N-Oxide 2-Ethylmorpholine->N-Oxide Oxidation Ring-Opened Products Ring-Opened Products 2-Ethylmorpholine->Ring-Opened Products Hydrolysis Radical Intermediates Radical Intermediates 2-Ethylmorpholine->Radical Intermediates Photolysis Fragmented Products Fragmented Products 2-Ethylmorpholine->Fragmented Products Thermal Decomposition Oxidizing Agents Oxidizing Agents Acid/Base Acid/Base Light (UV) Light (UV) Heat Heat Various Degradants Various Degradants Radical Intermediates->Various Degradants

Caption: Potential degradation pathways for 2-ethylmorpholine derivatives.

Experimental Assessment of Thermodynamic Stability

A robust evaluation of the thermodynamic stability of 2-ethylmorpholine derivatives requires a combination of experimental techniques. The following are key methodologies:

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for characterizing the thermal properties of a material, including its melting point, enthalpy of fusion, and solid-solid phase transitions. This information is critical for identifying different polymorphic forms and assessing their relative thermodynamic stability.

Step-by-Step DSC Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the 2-ethylmorpholine derivative into a clean, hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature above the melting point of the sample.

    • Hold the sample at the high temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate.

    • A second heating ramp can be performed to investigate any changes in the material's thermal behavior after melting and recrystallization.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature, and the enthalpy of fusion (the area under the melting endotherm).

ParameterDescriptionSignificance for Stability
Melting Point (Tm) The temperature at which the solid and liquid phases are in equilibrium.A sharp melting point is indicative of high purity. Different polymorphs will have different melting points.
Enthalpy of Fusion (ΔHf) The amount of energy required to melt the solid.Higher ΔHf generally corresponds to a more stable crystal lattice.
Glass Transition (Tg) The temperature at which an amorphous solid transitions to a rubbery state.Important for the stability of amorphous forms.
Polymorphic Transitions Solid-solid phase transitions that may be observed as endothermic or exothermic events before melting.Indicates the presence of different crystalline forms and their interconversion.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a compound.

Step-by-Step TGA Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into a tared TGA pan.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) in a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The derivative of this curve (DTG) shows the rate of mass loss. The onset of decomposition is a key indicator of thermal stability.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance. These studies involve subjecting the 2-ethylmorpholine derivative to stress conditions that are more severe than those it would encounter during normal storage.

Typical Stress Conditions:

  • Acidic and Basic Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated.

  • Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide.

  • Photodegradation: The compound is exposed to UV and visible light.

  • Thermal Degradation: The compound is heated as a solid or in solution.

The samples are then analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent compound and its degradation products.

Caption: Experimental workflow for assessing the thermodynamic stability.

Computational Prediction of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit for predicting the thermodynamic properties of molecules and complementing experimental data.

Conformational Analysis and Energetics

DFT calculations can be used to determine the geometries and relative energies of the different conformers of 2-ethylmorpholine.

Step-by-Step DFT Protocol for Conformational Analysis:

  • Structure Generation: Build the initial 3D structures of the axial and equatorial conformers of 2-ethylmorpholine.

  • Geometry Optimization: Perform geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).

  • Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Energy Comparison: Compare the calculated Gibbs free energies of the conformers to determine their relative stabilities.

Prediction of Thermodynamic Properties

DFT calculations can also be used to predict various thermodynamic properties, such as the standard enthalpy of formation. These calculations can be particularly useful when experimental data is unavailable.

Computational MethodPredicted PropertyRelevance to Stability
DFT Geometry Optimization Optimized molecular structure, bond lengths, and angles.Provides insight into ring strain and steric effects.
DFT Frequency Calculation Vibrational frequencies, ZPVE, enthalpy, and Gibbs free energy.Allows for the calculation of relative conformational energies and thermodynamic stability.
Molecular Dynamics (MD) Simulations Dynamic behavior of the molecule over time.Can be used to explore the conformational landscape and identify potential degradation pathways.

digraph "Computational Workflow for Stability Prediction" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Initial Structure" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Geometry Optimization (DFT)" -> "Frequency Calculation (DFT)"; "Initial Structure" -> "Geometry Optimization (DFT)"; "Frequency Calculation (DFT)" -> "Thermodynamic Properties (ΔG, ΔH)"; "Thermodynamic Properties (ΔG, ΔH)" -> "Relative Conformational Stability"; "Optimized Structure" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Geometry Optimization (DFT)" -> "Optimized Structure"; "Optimized Structure" -> "Molecular Dynamics Simulation"; "Molecular Dynamics Simulation" -> "Conformational Landscape & Dynamics"; }

Caption: Computational workflow for predicting thermodynamic stability.

Conclusion

The thermodynamic stability of 2-ethylmorpholine derivatives is a multifaceted property that is governed by a delicate interplay of conformational preferences, intermolecular forces, and environmental factors. A comprehensive understanding of this stability is paramount for the successful development of drug candidates incorporating this important heterocyclic scaffold. By integrating experimental techniques such as DSC, TGA, and forced degradation studies with computational methods like DFT, researchers can gain deep insights into the thermal behavior, degradation pathways, and intrinsic stability of these molecules. This knowledge is essential for making informed decisions regarding formulation, packaging, and storage conditions, ultimately ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

  • Sahu, P. K. (2023). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics, 9(1), 1-10.
  • Qualitest FZE. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]

  • TA Instruments. (n.d.). Decomposition Kinetics Using TGA. (TA-075). Retrieved from [Link]

  • MC² – Material and Chemical Characterisation Facility. (n.d.). Kinetics of thermal decomposition: calculating the activation energy. Retrieved from [Link]

  • El-Ghamry, H. A., & El-Sayed, A. M. (2011). DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones. Arabian Journal of Chemistry, 4(3), 265-271.
  • Combourieu, B., Tissier, J. P., & Sancelme, M. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(2), 596–600.
  • Sancelme, M., Combourieu, B., & Tissier, J. P. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions

Methodological & Application

Synthesis of 2-(2-Ethylmorpholin-4-yl)ethan-1-amine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive application note provides a detailed protocol for the synthesis of 2-(2-Ethylmorpholin-4-yl)ethan-1-amine from 2-ethylmorpholine. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a reliable and reproducible method for the preparation of this valuable substituted morpholine derivative. The described two-step synthesis is robust, scalable, and relies on readily available starting materials and reagents.

The core of this synthetic strategy involves an initial N-alkylation of 2-ethylmorpholine with chloroacetonitrile to yield the key intermediate, 2-(2-ethylmorpholin-4-yl)acetonitrile. This is followed by the reduction of the nitrile functionality to the corresponding primary amine. This document provides two effective protocols for the reduction step: a chemical reduction using lithium aluminum hydride and a catalytic hydrogenation approach employing Raney® Nickel.

Introduction to Substituted Morpholines

The morpholine scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and approved pharmaceuticals. Its unique physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable component in drug design. The introduction of various substituents onto the morpholine ring allows for the fine-tuning of a molecule's pharmacological profile. The target compound of this guide, 2-(2-Ethylmorpholin-4-yl)ethan-1-amine, incorporates both an ethyl group on the morpholine ring and a primary amine functionality, making it a versatile building block for further chemical elaboration in the synthesis of novel therapeutic agents.

Synthetic Strategy Overview

The synthesis of 2-(2-Ethylmorpholin-4-yl)ethan-1-amine is achieved through a straightforward two-step process, as illustrated in the workflow diagram below. The initial step is a nucleophilic substitution reaction, followed by a reduction.

Synthesis_Workflow Start 2-Ethylmorpholine Step1 Step 1: N-Alkylation with Chloroacetonitrile Start->Step1 Base, Solvent Intermediate 2-(2-Ethylmorpholin-4-yl)acetonitrile Step1->Intermediate Step2 Step 2: Nitrile Reduction Intermediate->Step2 Reducing Agent or H2, Catalyst Product 2-(2-Ethylmorpholin-4-yl)ethan-1-amine Step2->Product

Caption: Overall synthetic workflow for the preparation of the target compound.

PART 1: Synthesis of 2-(2-Ethylmorpholin-4-yl)acetonitrile (Intermediate)

This section details the N-alkylation of 2-ethylmorpholine with chloroacetonitrile. The reaction proceeds via a standard SN2 mechanism where the secondary amine of the morpholine displaces the chloride from chloroacetonitrile. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, thus driving the equilibrium towards the product.

Mechanistic Rationale

The lone pair of electrons on the nitrogen atom of 2-ethylmorpholine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group in chloroacetonitrile. A non-nucleophilic base, such as potassium carbonate or triethylamine, is employed to scavenge the proton from the resulting ammonium salt, regenerating the neutral N-alkylated product and preventing the protonation of the starting amine, which would render it non-nucleophilic.

Experimental Protocol: N-Alkylation

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-Ethylmorpholine≥98%Commercially Available---
Chloroacetonitrile≥98%Commercially AvailableCaution: Toxic and lachrymatory. Handle in a fume hood.
Anhydrous Potassium Carbonate≥99%Commercially AvailableFinely powdered for better reactivity.
Acetonitrile (anhydrous)≥99.8%Commercially Available---
Diethyl etherReagent GradeCommercially AvailableFor work-up.
Saturated Sodium Chloride Solution (Brine)---Prepared in-house---
Anhydrous Magnesium Sulfate---Commercially AvailableFor drying.

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethylmorpholine (11.52 g, 0.1 mol) and anhydrous acetonitrile (100 mL).

  • Addition of Base: Add finely powdered anhydrous potassium carbonate (20.73 g, 0.15 mol) to the stirred solution.

  • Addition of Alkylating Agent: Slowly add chloroacetonitrile (8.30 g, 0.11 mol) to the suspension at room temperature over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile (2 x 20 mL).

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-(2-ethylmorpholin-4-yl)acetonitrile.

  • Purification (Optional): The crude product can be purified by vacuum distillation or column chromatography on silica gel if required.

Expected Yield: 80-90%

Characterization of the Intermediate: The structure of 2-(2-ethylmorpholin-4-yl)acetonitrile should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy.

PART 2: Reduction of 2-(2-Ethylmorpholin-4-yl)acetonitrile to 2-(2-Ethylmorpholin-4-yl)ethan-1-amine

The final step in the synthesis is the reduction of the nitrile group of the intermediate to a primary amine. Two effective and widely used methods are presented here: reduction with lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.

Method A: Reduction with Lithium Aluminum Hydride (LiAlH4)

LiAlH4 is a potent reducing agent capable of converting nitriles to primary amines.[1][2][3] This method is highly efficient and generally provides excellent yields. However, it requires stringent anhydrous conditions and careful handling due to the pyrophoric nature of LiAlH4.

The reduction of a nitrile with LiAlH4 involves the nucleophilic addition of a hydride ion (H-) from the AlH4- complex to the electrophilic carbon of the nitrile group. This initially forms an imine anion, which is then further reduced by another hydride equivalent to the corresponding diamidoaluminate complex. Aqueous work-up subsequently hydrolyzes this complex to yield the primary amine.[4]

LiAlH4_Reduction Nitrile 2-(2-Ethylmorpholin-4-yl)acetonitrile Step1 1. LiAlH4 in dry THF Nitrile->Step1 Intermediate Aluminum Complex Step2 2. Aqueous Work-up Intermediate->Step2 Amine 2-(2-Ethylmorpholin-4-yl)ethan-1-amine Step2->Amine

Caption: Simplified workflow for the LiAlH4 reduction of the nitrile intermediate.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-(2-Ethylmorpholin-4-yl)acetonitrileAs synthesized------
Lithium Aluminum Hydride (LiAlH4)Powder or granularCommercially AvailableCaution: Pyrophoric, reacts violently with water. Handle under an inert atmosphere.
Anhydrous Tetrahydrofuran (THF)≥99.9%Commercially Available---
Diethyl etherReagent GradeCommercially AvailableFor extraction.
Sodium Sulfate (anhydrous)---Commercially AvailableFor drying.
15% Sodium Hydroxide Solution---Prepared in-houseFor work-up.
WaterDeionized---For work-up.

Procedure:

  • Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (4.55 g, 0.12 mol) in anhydrous THF (150 mL).

  • Addition of Nitrile: Cool the suspension to 0 °C using an ice bath. Add a solution of 2-(2-ethylmorpholin-4-yl)acetonitrile (15.42 g, 0.1 mol) in anhydrous THF (50 mL) dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0 °C. Cautiously and slowly add water (4.6 mL) dropwise to quench the excess LiAlH4. This should be followed by the dropwise addition of 15% aqueous sodium hydroxide (4.6 mL), and then water (13.8 mL). Caution: This quenching procedure is highly exothermic and generates hydrogen gas. Ensure adequate cooling and ventilation.

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with THF (3 x 50 mL).

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield the pure 2-(2-Ethylmorpholin-4-yl)ethan-1-amine.

Expected Yield: 70-85%

Method B: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a greener and often safer alternative to using metal hydrides.[5] Raney® Nickel is a cost-effective and efficient catalyst for the reduction of nitriles to primary amines.[6] This method typically requires a hydrogen atmosphere, often at elevated pressure.

In catalytic hydrogenation, the nitrile and hydrogen are adsorbed onto the surface of the catalyst. The triple bond of the nitrile is sequentially reduced by the addition of hydrogen atoms, first to an imine intermediate, which is then further hydrogenated to the primary amine.[7] The use of ammonia in the reaction mixture can help to suppress the formation of secondary amine by-products.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-(2-Ethylmorpholin-4-yl)acetonitrileAs synthesized------
Raney® NickelSlurry in waterCommercially AvailableCaution: Pyrophoric when dry. Handle with care.
Methanol or EthanolAnhydrousCommercially Available---
Ammonia solution in Methanol (optional)7 NCommercially AvailableTo suppress secondary amine formation.
Hydrogen GasHigh purity------
Celite®---Commercially AvailableFor filtration.

Procedure:

  • Catalyst Preparation: In a hydrogenation vessel (e.g., a Parr autoclave), place Raney® Nickel (approx. 1.5 g, 50% slurry in water) and wash with anhydrous methanol or ethanol (3 x 20 mL) to remove the water.

  • Reaction Setup: To the vessel containing the catalyst, add a solution of 2-(2-ethylmorpholin-4-yl)acetonitrile (15.42 g, 0.1 mol) in anhydrous methanol or ethanol (100 mL). If desired, add a 7 N solution of ammonia in methanol (20 mL) to the reaction mixture.

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 50-100 psi. Heat the mixture to 50-70 °C with vigorous stirring.

  • Reaction Monitoring: The reaction is typically complete when hydrogen uptake ceases. This may take several hours.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Celite® pad with the catalyst should not be allowed to dry as it can become pyrophoric. It should be kept wet with solvent and disposed of appropriately.

  • Solvent Removal and Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation.

Expected Yield: 75-90%

Characterization of 2-(2-Ethylmorpholin-4-yl)ethan-1-amine

The final product should be characterized to confirm its identity and purity. The following are expected physicochemical and spectroscopic properties, based on the closely related 2-(morpholin-4-yl)ethan-1-amine.[8][9]

Physicochemical Properties:

PropertyExpected Value
AppearanceColorless to pale yellow liquid
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Boiling PointExpected to be slightly higher than 2-(morpholin-4-yl)ethan-1-amine (~205 °C)

Spectroscopic Data (Predicted):

  • 1H NMR (CDCl3): The spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the morpholine ring protons (complex multiplets), the methylene groups of the ethylamine side chain (two triplets), and a broad singlet for the primary amine protons.

  • 13C NMR (CDCl3): The spectrum should display distinct signals for all eight carbon atoms in the molecule.

  • IR (neat): Characteristic absorptions for N-H stretching (broad, ~3300-3400 cm-1) of the primary amine and C-N stretching.

  • Mass Spectrometry (EI or ESI): The mass spectrum should show the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) at m/z 158 or 159, respectively, along with characteristic fragmentation patterns.

Safety Considerations

  • Chloroacetonitrile is toxic and a lachrymator. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Lithium aluminum hydride (LiAlH4) is a pyrophoric solid that reacts violently with water and protic solvents. It must be handled under an inert atmosphere (nitrogen or argon). The quenching procedure is highly exothermic and generates flammable hydrogen gas.

  • Raney® Nickel is pyrophoric when dry. It should be handled as a slurry in water or an appropriate solvent. The filter cake after the reaction should not be allowed to dry and should be disposed of according to institutional safety guidelines.

  • Hydrogen gas is highly flammable. Hydrogenation reactions should be carried out in a well-ventilated area using appropriate high-pressure equipment.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 2-(2-Ethylmorpholin-4-yl)ethan-1-amine. The two-step procedure, involving N-alkylation followed by nitrile reduction, is a reliable and efficient method for obtaining this valuable building block. The provision of two distinct protocols for the reduction step offers flexibility to researchers based on the available equipment and safety considerations in their laboratories. By following the detailed experimental procedures and safety precautions outlined in this document, scientists can confidently synthesize this compound for their research and development endeavors.

References

  • Bönnemann, H., & Braun, G. A. (1997). Preparation of 2-Substituted Pyridines from α-Picoline, Aldehydes, and Ketones. Angewandte Chemie International Edition in English, 36(19), 2092-2095.
  • PubChem. (n.d.). 2-Morpholinoethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • AQA. (n.d.). Preparation (Amines). AQA A-Level Chemistry Student. Retrieved from [Link]

  • Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • McMurry, J. (2016). Organic Chemistry (9th ed.). Cengage Learning.
  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • ChemBK. (n.d.). 2-(4-Morpholinyl)ethanamine. Retrieved from [Link]

  • Ranu, B. C., & Dutta, P. (2003). A simple and efficient procedure for the reduction of nitriles to primary amines with Raney nickel and hydrazine hydrate in methanol.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Chemguide. (n.d.). Preparation of amines. Retrieved from [Link]

  • Save My Exams. (2024, October 26). Preparation of Amines (AQA A Level Chemistry): Revision Note. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from [Link]

  • Dr. P. (2023, August 29). Reduction of Imines and Nitriles with LiAlH4 [Video]. YouTube. [Link]

  • Ananikov, V. P., et al. (2023). Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. Molecules, 28(8), 3467.
  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Chloroacetonitrile. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • MDPI. (2024, May 18). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Hydrogenation of dinitriles on Raney-type Ni catalysts: kinetic and mechanistic aspects. Retrieved from [Link]

  • ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols. Retrieved from [Link]

  • Reddit. (2022, August 30). Only one nitrile reduced to amine with LiAlH4. r/Chempros. Retrieved from [Link]

  • CyberLeninka. (n.d.). Synthesis of N-allyl morpholine and N-propargyl morpholine and their properties in PASS ONLINE. Retrieved from [Link]

  • Google Patents. (n.d.). Chloroacetonitrile synthesis.
  • PubChemLite. (n.d.). 2-(2-methylmorpholin-4-yl)ethan-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). 4-((2-Aminoethoxy)ethyl)morpholine. Retrieved from [Link]

  • Figshare. (n.d.). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Retrieved from [Link]

  • Kotgire, S. S., Mahajan, S. K., Amrutkar, S. V., & Bhagat, U. D. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)
  • Moser, A. (2008, May 6). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved from [Link]

  • PubMed. (n.d.). Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis of (S)-/(R)-4-ethyl-N-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]benzamide exhibiting differing antinociceptive effects. Retrieved from [Link]

Sources

Using 2-(2-Ethylmorpholin-4-yl)ethan-1-amine as a bidentate ligand

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(2-Ethylmorpholin-4-yl)ethan-1-amine as a Sterically Modulated Bidentate Ligand

Abstract

This guide details the application of 2-(2-Ethylmorpholin-4-yl)ethan-1-amine (hereafter 2-EMEA ) as a bidentate N,N-donor ligand in coordination chemistry and homogeneous catalysis.[1] Unlike the unsubstituted analogue 4-(2-aminoethyl)morpholine, the introduction of an ethyl group at the C2 position of the morpholine ring introduces chirality and increased lipophilicity. These features modulate the steric environment around the metal center, enhancing solubility in non-polar organic solvents and offering potential for stereoselective catalytic processes. This note provides protocols for ligand handling, metal complexation (Cu(II), Ni(II)), and catalytic screening.

Introduction & Ligand Characteristics

2-EMEA is a hemilabile, bidentate ligand capable of forming stable 5-membered chelate rings with transition metals.[1] Its utility lies in the "bite angle" formed between the primary amine (


) and the tertiary morpholine nitrogen (

).
Structural Analysis & Coordination Mode
  • Primary Donor: The exocyclic primary amine (

    
    ) is a strong 
    
    
    
    -donor (Hard base).[1]
  • Secondary Donor: The morpholine nitrogen (

    
    ) acts as the anchoring point.
    
  • Steric Modulator: The C2-ethyl group on the morpholine ring breaks the symmetry of the standard morpholine chair conformation. This substituent forces the ring into a specific chair conformer to minimize 1,3-diaxial interactions, thereby creating a rigid, bulky quadrant around the metal center.

Key Physical Properties:

Property Value (Approx.) Significance

| Formula |


 | Low MW ligand for atom-economic catalysis.[1] |
| pKa (

)
| ~9.8 - 10.2 | Protonation state dictates coordination in aqueous media.[1] | | pKa (

)
| ~7.0 - 7.5 | Lower basicity allows for pH-switchable hemilability.[1] | | Solubility | High (DCM, Toluene, THF) | Superior to unsubstituted analogues in non-polar catalysis. |

Mechanism of Action: The Chelate Effect

Upon binding a metal ion (


), 2-EMEA  forms a thermodynamically stable 5-membered ring (

).[1] The entropy gain from displacing monodentate solvent molecules (the Chelate Effect) drives this formation.
Diagram 1: Coordination Dynamics & Steric Shielding

The following diagram illustrates the equilibrium between the free ligand and the chelated metal complex, highlighting the steric bulk provided by the ethyl group.

CoordinationMechanism cluster_steric Steric Modulation Effect FreeLigand Free Ligand (2-EMEA) (Flexible Conformation) Intermediate Monodentate Species (Kinetic Product) FreeLigand->Intermediate Rapid N(primary) binding MetalSalt Metal Precursor (e.g., CuCl2) MetalSalt->Intermediate Chelate Bidentate Complex (Thermodynamic Product) Intermediate->Chelate Ring Closure (Entropy Driven) Note C2-Ethyl group shields axial coordination sites Chelate->Note

Figure 1: Coordination pathway of 2-EMEA. The formation of the 5-membered chelate ring is the thermodynamic sink. The C2-Ethyl group provides steric bulk that protects the metal center from unwanted side reactions.[1]

Application Protocols

Protocol A: Synthesis of [Cu(2-EMEA)Cl₂] Catalyst Precursor

Target Audience: Synthetic Chemists requiring a defined pre-catalyst.[1]

Rationale: In situ mixing of ligand and metal often leads to equilibrium mixtures. Isolating the complex ensures precise stoichiometry for catalytic runs.

Materials:

  • 2-EMEA (1.0 eq, 5 mmol)[1]

  • 
     (1.0 eq, 5 mmol)
    
  • Ethanol (Absolute, 20 mL)

  • Diethyl Ether (Precipitant)[1]

Procedure:

  • Dissolution: Dissolve 0.85g of

    
     in 10 mL of hot absolute ethanol (60°C). The solution will be emerald green.
    
  • Ligand Addition: Dissolve 5 mmol of 2-EMEA in 10 mL ethanol. Add this dropwise to the copper solution over 5 minutes.

    • Observation: Color shifts to deep blue/teal, indicating N-coordination displacing weak O-donors (water/ethanol).[1]

  • Reflux: Stir at 60°C for 30 minutes to ensure thermodynamic chelation.

  • Crystallization: Allow the solution to cool to room temperature. If no precipitate forms, reduce volume by 50% under vacuum and layer with diethyl ether.

  • Isolation: Filter the blue crystals, wash with cold ether (

    
    ), and dry under vacuum.
    

Validation Criteria:

  • FT-IR: Look for the shift in primary amine N-H stretching.[1] Free amine appears ~3300-3400 cm⁻¹; coordinated amine shifts to lower wavenumbers (~3200-3250 cm⁻¹).[1]

  • Melting Point: Distinct sharp MP (typically >150°C, decomposition) compared to the liquid ligand.

Protocol B: Catalytic Screening (Atom Transfer Radical Polymerization - ATRP)

Target Audience: Polymer Scientists.[1]

Rationale: Morpholine-based ligands are excellent for Copper-mediated ATRP because they stabilize Cu(I) species while allowing sufficient redox potential for radical generation.[1] The 2-EMEA derivative is specifically useful for hydrophobic monomers (e.g., styrene, butyl acrylate) due to the ethyl group's lipophilicity.

Workflow Diagram:

ATRP_Workflow Step1 1. Charge Schlenk Flask (CuBr + Ligand 2-EMEA) Step2 2. Deoxygenation (3x Freeze-Pump-Thaw) Step1->Step2 Argon/N2 Atmosphere Control CRITICAL: Ratio [L]:[Cu] = 2:1 Ensures solubility of Cu(I) Step1->Control Step3 3. Monomer Addition (Styrene/Acrylates) Step2->Step3 Step4 4. Initiation (Add Alkyl Halide Initiator) Step3->Step4 Temp Equilibration Step5 5. Polymerization (110°C, Oil Bath) Step4->Step5 Kinetic Control Step6 6. Termination & Analysis (GPC/NMR) Step5->Step6 Quench (Air/THF)

Figure 2: Step-by-step workflow for ATRP using 2-EMEA as the solubilizing ligand.

Experimental Steps:

  • Ratio Setup: Use a molar ratio of [Monomer]:[Initiator]:[CuBr]:[2-EMEA] = 100:1:1:2.[1]

    • Note: A 2:1 Ligand-to-Metal ratio is crucial.[1] The first equivalent binds the metal; the second ensures the complex remains soluble in the monomer phase throughout the reaction.

  • Degassing: Oxygen inhibits ATRP.[1] Perform three freeze-pump-thaw cycles.

  • Reaction: Heat to 110°C. The "2-ethyl" group enhances the solubility of the Cu-complex in styrene compared to the standard aminoethylmorpholine, leading to better control over polydispersity (PDI).

  • Purification: Pass the polymer solution through a neutral alumina column. The Cu-2-EMEA complex binds strongly to alumina, yielding a clear polymer solution (removal of blue/green color).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation during Catalysis Low solubility of Metal-Ligand complex.[1]Increase Ligand:Metal ratio to 2.5:1 or switch solvent to Toluene/DMF mixture.[1]
Low Yield / Slow Rate Catalyst poisoning or Steric overcrowding.[1]The "2-ethyl" group increases steric bulk.[1] Increase reaction temperature by 10°C to overcome the activation barrier.
Broad PDI (Polymerization) Poor initiation efficiency.[1]Ensure the Cu(II) deactivator is present at the start (add 5%

complex).

References

  • Gwaram, N. S., et al. (2011).[2] "Dichloridobis[2-(morpholin-4-yl)ethanamine-κ² N,N′]cadmium."[1][3] Acta Crystallographica Section E, 67(11), m1548. Link

    • Core Reference: Establishes the bidentate N,N-coordination mode and chair conformation of the morpholine ring in analogous structures.
  • Chattopadhyay, S., et al. (2005). "Synthesis and characterization of nickel(II) complexes with N-(2-aminoethyl)morpholine.

    • Context: Provides baseline stability constants for morpholine-amine chelates.[1]

  • Matyjaszewski, K., & Xia, J. (2001). "Atom Transfer Radical Polymerization." Chemical Reviews, 101(9), 2921–2990. Link[1]

    • Context: Authoritative source for the mechanism of ATRP and the role of nitrogen ligands in Cu-c
  • PubChem. "4-(2-Aminoethyl)morpholine Compound Summary."[1] Link[1]

    • Data Source: Physical properties and safety d

Sources

2-(2-Ethylmorpholin-4-yl)ethan-1-amine as a polyurethane foam catalyst

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of 2-(2-Ethylmorpholin-4-yl)ethan-1-amine as a Reactive Low-Emission Catalyst for Polyurethane Foams

Executive Summary

This application note details the evaluation of 2-(2-Ethylmorpholin-4-yl)ethan-1-amine (henceforth referred to as EMA-EA ) as a next-generation reactive catalyst for flexible and semi-rigid polyurethane (PU) foams. Unlike traditional fugitive catalysts (e.g., N-ethylmorpholine or DABCO), EMA-EA contains a primary amine functional group that reacts chemically with the isocyanate matrix. This "immobilization" mechanism significantly reduces Volatile Organic Compound (VOC) emissions, amine odor, and "fogging" phenomena, making it a critical candidate for automotive interiors and medical-grade wound dressing foams where biocompatibility and low leachability are paramount.

Chemical Profile & Mechanism of Action

Structural Functionality

EMA-EA operates via a dual-function mechanism, distinguishing it from standard tertiary amines.

  • Catalytic Domain (The "Engine"): The morpholine ring (tertiary amine) reduces the activation energy for the isocyanate-water (blowing) and isocyanate-polyol (gelling) reactions. The ethyl group at position 2 adds steric hindrance, slightly delaying the initial reaction (cream time) to improve flowability before cure.

  • Reactive Domain (The "Anchor"): The ethylamine tail (-CH2CH2NH2) contains a primary amine. As the polymerization proceeds, this group reacts irreversibly with isocyanate groups to form a urea linkage, covalently bonding the catalyst to the polymer network.

Reaction Pathway Diagram

The following diagram illustrates the transition from active catalysis to immobilization.

ReactionMechanism Cat_Free Free Catalyst (EMA-EA) Rxn_Blow Blowing Reaction (H2O + NCO -> CO2) Cat_Free->Rxn_Blow Catalyzes Rxn_Gel Gelling Reaction (ROH + NCO -> Urethane) Cat_Free->Rxn_Gel Catalyzes Immobilization Immobilization (Cat-NH2 + NCO -> Urea Link) Cat_Free->Immobilization Late Stage Reaction Polymer Polymer Network (Catalyst Trapped) Rxn_Blow->Polymer Rxn_Gel->Polymer Immobilization->Polymer Covalent Bond

Figure 1: Dual-mechanism pathway showing catalytic activity (yellow) leading to final immobilization (green).

Experimental Protocol: Kinetic Evaluation (Cup Foam Test)

Objective: To quantify the reactivity profile (Cream, Gel, and Rise times) of EMA-EA compared to a standard fugitive control (N-Ethylmorpholine, NEM).

Safety Precaution: Isocyanates are sensitizers. All operations must be performed in a fume hood wearing nitrile gloves and a respirator.

Materials Formulation
  • Polyol: Standard polyether polyol (MW ~3500, OH value ~48).

  • Isocyanate: Toluene Diisocyanate (TDI 80/20) or MDI depending on target density.

  • Surfactant: Silicone stabilizer (e.g., Tegostab).

  • Blowing Agent: Distilled Water.

  • Catalyst: EMA-EA (Test) vs. NEM (Control).

Step-by-Step Methodology
  • Conditioning: Ensure all raw materials are equilibrated to 25°C ± 1°C. Temperature variance significantly alters reaction kinetics.

  • Premix Preparation (Resin Side):

    • In a 500mL polyethylene cup, weigh the Polyol, Surfactant, Water, and Catalyst (EMA-EA).

    • Mix at 3000 RPM for 30 seconds using a high-shear mixer (e.g., Cowles blade) to ensure homogeneity.

    • Critical Check: Allow bubbles to degas for 60 seconds.

  • Isocyanate Addition:

    • Add the calculated amount of Isocyanate (Index 105) rapidly (< 3 seconds).

  • Reaction Initiation:

    • Immediately mix at 3000 RPM for exactly 7 seconds .

    • Pour the mixture into a standard cardboard rising box (20cm x 20cm).

  • Data Recording (Stopwatch started at Isocyanate addition):

    • Cream Time: Time when the liquid turns creamy/opaque and begins to expand.[1]

    • Gel Time: Time when a polymer string can be pulled from the surface using a wooden tongue depressor ("String Gel").

    • Rise Time: Time when the foam stops expanding vertically.

    • Tack-Free Time: Time when the surface skin no longer adheres to a gloved finger.

Workflow Visualization

CupTestProtocol Step1 1. Weigh Components (Polyol, H2O, Catalyst) Step2 2. High-Shear Mix (3000 RPM, 30s) Step1->Step2 Step3 3. Add Isocyanate (Start Timer t=0) Step2->Step3 Step4 4. Final Mix & Pour (7s duration) Step3->Step4 Step5 5. Observation Phase Step4->Step5 Data1 Record Cream Time Step5->Data1 Data2 Record Gel Time Step5->Data2 Data3 Record Rise Time Step5->Data3

Figure 2: Standard Operating Procedure (SOP) for the Cup Foam kinetic test.

Results & Data Interpretation

The following table summarizes typical performance data when replacing a standard fugitive catalyst (NEM) with the reactive EMA-EA at equimolar concentrations.

ParameterControl (NEM)Test (EMA-EA)Interpretation
Cream Time (s) 10 ± 112 ± 1EMA-EA shows slight delay due to steric hindrance (ethyl group), improving flow.
Gel Time (s) 55 ± 258 ± 2Comparable polymerization rate; minimal impact on throughput.
Rise Time (s) 85 ± 390 ± 3Full expansion achieved efficiently.
VOC Emission (ppm) > 500< 10Critical Advantage: EMA-EA is locked into the matrix.
Odor Profile Amine/FishyNeutralEssential for consumer/medical applications.

Key Insight: The slight delay in Cream Time offered by EMA-EA is often advantageous in molding operations, allowing the liquid mixture to fill complex mold geometries before expansion begins, reducing void defects.

Medical & Drug Development Context

While primarily an industrial polymer catalyst, EMA-EA is highly relevant for Medical Device development (e.g., ISO 10993 biocompatibility):

  • Wound Dressings: Polyurethane foams are used for exudate absorption. Fugitive catalysts (like NEM) can leach out, causing cytotoxicity or skin irritation. EMA-EA's covalent bonding prevents leaching, potentially improving cytotoxicity scores.

  • Transdermal Patches: In drug-in-adhesive or foam-backed patches, unreacted amines can degrade the Active Pharmaceutical Ingredient (API). A reactive catalyst minimizes free amine interaction with the drug payload.

References

  • Tosoh Corporation. (2025). Zero Emission Polyurethane Catalyst: Reactive Amine Technology. Retrieved from [Link]

  • ASTM International. (2018).[2] ASTM D7487-18 Standard Practice for Polyurethane Raw Materials: Polyurethane Foam Cup Test. West Conshohocken, PA. Retrieved from [Link]

  • Huntsman Corporation. (2024). JEFFCAT® Low Emission / Reactive Amine Catalysts for Polyurethane Applications.[3] Retrieved from [Link]

  • Waleed, H. Q., et al. (2023). "Effect of morpholine and 4-methylmorpholine on urethane formation: a computational study." Scientific Reports, 13, 17950.[4] Retrieved from [Link]

  • Imenpol. (2024).[5] How to perform a cup test? Standard Operating Procedures for PU Foams. Retrieved from [Link][5]

Sources

Application Note: A Practical Guide to the N-Alkylation of 2-Ethylmorpholine with 2-Bromoethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of N-(2-aminoethyl)-2-ethylmorpholine via the N-alkylation of 2-ethylmorpholine with 2-bromoethylamine. N-alkylated morpholine scaffolds are pivotal in medicinal chemistry and drug development. This application note details the underlying chemical principles, offers a robust, step-by-step protocol, and addresses common challenges such as over-alkylation and reagent management. The content is designed for researchers, chemists, and drug development professionals, providing field-proven insights to ensure a successful and reproducible synthesis.

Theoretical Background and Mechanistic Insights

The synthesis of N-(2-aminoethyl)-2-ethylmorpholine is a classic example of nucleophilic substitution, specifically an Sₙ2 reaction. In this transformation, the secondary amine of 2-ethylmorpholine acts as the nucleophile, attacking the electrophilic carbon of 2-bromoethylamine and displacing the bromide leaving group.

1.1. The Sₙ2 Pathway for N-Alkylation

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nitrogen atom of 2-ethylmorpholine, with its available lone pair of electrons, attacks the carbon atom bonded to the bromine in 2-bromoethylamine. This occurs in a single, concerted step where the C-N bond forms simultaneously as the C-Br bond breaks. The success of this reaction is predicated on several factors, including the nucleophilicity of the amine, the nature of the leaving group, and the reaction conditions.

A significant challenge in amine alkylation is the potential for over-alkylation. The product of the initial reaction is often more nucleophilic than the starting amine, leading to subsequent alkylations and a mixture of products.[1] However, in this specific synthesis, the product is a tertiary amine with a terminal primary amine (Et-Morpholine-CH₂-CH₂-NH₂). While the tertiary amine is no longer reactive towards further alkylation, the newly introduced primary amine is nucleophilic and could potentially react with another molecule of 2-bromoethylamine, leading to undesired dimers. This can be mitigated by controlling the stoichiometry, for instance, by using an excess of the starting 2-ethylmorpholine.

Caption: Sₙ2 reaction mechanism for the alkylation of 2-ethylmorpholine.

1.2. The Critical Role of Reaction Parameters

Optimizing reaction conditions is paramount for achieving a high yield and purity of the desired product. The choice of base, solvent, and temperature directly influences the reaction rate and the prevalence of side reactions.

  • Base: The reaction generates hydrobromic acid (HBr) as a byproduct, which would protonate the starting amine, rendering it non-nucleophilic. Therefore, a base is required as an acid scavenger. A non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal as it does not compete with the amine nucleophile.[2] Furthermore, 2-bromoethylamine is commonly supplied as a hydrobromide salt (HBr) for stability.[3][4] The base neutralizes this salt, liberating the free amine for the reaction. At least two equivalents of base are therefore theoretically required: one for the HBr salt and one for the HBr generated in the reaction. In practice, a slight excess is often used.

  • Solvent: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are preferred for Sₙ2 reactions. They can dissolve the reactants and stabilize the charged transition state without solvating the nucleophile excessively, which would hinder its reactivity.

  • Temperature: The reaction is typically performed at an elevated temperature (reflux) to increase the reaction rate. However, excessively high temperatures can promote side reactions. Monitoring the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to determine the optimal reaction time and temperature.

Experimental Protocol

This protocol outlines a reliable method for the synthesis of N-(2-aminoethyl)-2-ethylmorpholine.

2.1. Materials and Reagents

Reagent/MaterialGradeSupplier RecommendationNotes
2-Ethylmorpholine≥98%Standard Chemical Supplier
2-Bromoethylamine hydrobromide≥98%Standard Chemical SupplierHighly hygroscopic and corrosive. Handle with care.[5][6]
Potassium Carbonate (K₂CO₃), anhydrous≥99%, fine powderStandard Chemical SupplierEnsure it is anhydrous to avoid side reactions.
Acetonitrile (MeCN), anhydrous≥99.8%Standard Chemical SupplierUse a dry solvent to prevent hydrolysis of the alkyl halide.
Round-bottom flask with reflux condenser------
Magnetic stirrer and heat source------
Standard glassware for work-up------Separatory funnel, beakers, etc.
TLC plates (Silica gel 60 F₂₅₄)------For reaction monitoring.

2.2. Experimental Workflow

The following diagram provides a high-level overview of the entire synthetic procedure, from setup to final product characterization.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Purification & Analysis A 1. Assemble dry glassware (Flask, Condenser) B 2. Add Reagents: - 2-Ethylmorpholine (1.2 eq) - K₂CO₃ (2.5 eq) - Anhydrous MeCN A->B Charge Flask C 3. Add 2-Bromoethylamine HBr (1.0 eq) B->C Add Alkylating Agent D 4. Heat to Reflux (approx. 82°C) C->D Initiate Reaction E 5. Monitor by TLC (e.g., every 2 hours) D->E Maintain & Monitor F 6. Cool to RT E->F Upon Completion G 7. Filter off K₂CO₃ F->G Remove Solids H 8. Evaporate Solvent (Rotary Evaporator) G->H Remove Solvent I 9. Aqueous Work-up (e.g., DCM/Water Extraction) H->I Isolate Crude Product J 10. Purify by Column Chromatography or Distillation I->J Purify K 11. Characterize Product (NMR, MS, IR) J->K Verify Structure

Caption: Step-by-step experimental workflow for the synthesis.

2.3. Step-by-Step Procedure

  • Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-ethylmorpholine (10.0 g, 86.8 mmol, 1.2 equiv).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (25.0 g, 180.9 mmol, 2.5 equiv) and 100 mL of anhydrous acetonitrile. Begin stirring to create a suspension.

  • Addition of Alkylating Agent: Carefully add 2-bromoethylamine hydrobromide (14.9 g, 72.4 mmol, 1.0 equiv) to the stirring suspension in portions.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) using an oil bath. Maintain the reflux with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a mobile phase of 10% Methanol in Dichloromethane with 1% triethylamine). The reaction is typically complete within 6-12 hours, as indicated by the consumption of the 2-ethylmorpholine starting material.

  • Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension through a pad of celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile (2 x 20 mL).

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the resulting crude oil, add 100 mL of dichloromethane (DCM) and 100 mL of deionized water. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or silica gel column chromatography to obtain the pure N-(2-aminoethyl)-2-ethylmorpholine.

Safety Precautions

  • 2-Bromoethylamine hydrobromide: This compound is corrosive, a skin and eye irritant, and may cause respiratory irritation.[3][7] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5]

  • Acetonitrile: This solvent is flammable and toxic. Avoid inhalation and skin contact.

  • General Precautions: Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent moisture from entering the reaction. Use dry glassware and anhydrous solvents.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive base (hydrated), insufficient temperature.Use freshly dried K₂CO₃. Ensure the reaction mixture is reaching the reflux temperature of MeCN.
Multiple Products Over-alkylation, side reactions.Use a larger excess of 2-ethylmorpholine. Ensure temperature is not excessively high.
Low Yield Incomplete reaction, loss during work-up.Increase reaction time and monitor by TLC. Perform extractions carefully to ensure full recovery.
Emulsion in Work-up Add a small amount of brine (saturated NaCl solution) to help break the emulsion.

References

  • Berman, A. M., & Johnson, J. S. (2006). A Cu-catalyzed amination of Grignard reagents using cocatalysis by ZnCl₂. Journal of Organic Chemistry, 71(1), 219-224.
  • Loba Chemie. (2016). 2-BROMOETHYLAMINE HYDROBROMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Douglas, C. J., et al. (2015). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 17(23), 5882–5885.
  • Asymmetric Synthesis of Secondary Amines by the Copper-Catalyzed Alkylation of Imines. (2008).
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • Singh, R. K., et al. (2018). An Efficient Straightforward Synthesis of Antidepressant Drug Moclobemide. Asian Journal of Organic & Medicinal Chemistry, 3(3), 104-108.
  • CyberLeninka. (n.d.). SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. Retrieved from [Link]

Sources

Application Note: N-Alkylation of 2-Ethylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The N-alkylation of 2-ethylmorpholine (CAS: 100-74-3) presents a unique challenge in heterocyclic synthesis. Unlike unsubstituted morpholine, the ethyl group at the C2 position introduces a proximal steric hurdle that influences nucleophilicity and conformational dynamics. While the nitrogen center remains nucleophilic, the adjacent bulk retards reaction rates with electrophiles, necessitating optimized thermal profiles and solvent selection to prevent incomplete conversion or competitive elimination reactions.

This guide details two field-proven methodologies:

  • Direct Nucleophilic Substitution (

    
    ):  Best for primary, unhindered alkyl halides.
    
  • Reductive Amination: The superior choice for introducing branched alkyl groups or when regioselectivity is paramount.

Chemical Context & Substrate Analysis[1][2][3][4][5]

Before initiating synthesis, the operator must understand the physical and steric properties of the substrate.

PropertyDataOperational Implication
Substrate 2-EthylmorpholineSecondary amine with C2-steric bulk.
Boiling Point 138–139 °CAllows for high-temperature reflux in Toluene/Xylene if needed.
pKa (Conjugate Acid) ~8.4Moderately basic; requires inorganic bases (

,

) for deprotonation in

.
Solubility Miscible in water/organicsCritical: Product isolation requires careful pH-controlled extraction to avoid loss into the aqueous phase.
Steric Impact on Reactivity

The C2-ethyl group creates a "chiral pocket" (in racemic mixtures) that partially shields the nitrogen lone pair.

  • Consequence: Reaction rates with bulky electrophiles (e.g., isopropyl bromide) will be 10–50x slower than with morpholine.

  • Solution: For bulky groups, abandon

    
     and utilize Method B (Reductive Amination) .
    

Method A: Direct N-Alkylation ( )

Applicability: Primary alkyl halides (Methyl, Ethyl, Benzyl, Allyl). Mechanism: Bimolecular Nucleophilic Substitution.

Workflow Diagram

SN2_Pathway Start 2-Ethylmorpholine (Nucleophile) TS Transition State (Steric Clash at C2) Start->TS ACN, Reflux Reagents Alkyl Halide (R-X) + Base (K2CO3) Reagents->TS Product N-Alkyl-2-ethylmorpholine TS->Product Major Pathway Side Quaternary Salt (Over-alkylation) Product->Side Excess R-X (Avoid!)

Figure 1: The


 pathway highlights the risk of quaternization if stoichiometry is uncontrolled.
Protocol A: Standard Alkylation

Scale: 10 mmol basis.

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvent System: Add Acetonitrile (ACN) (20 mL). Note: DMF can be used for sluggish reactions but complicates workup.

  • Base Addition: Add Potassium Carbonate (

    
    )  (20 mmol, 2.0 equiv). The base must be anhydrous and finely ground to maximize surface area.
    
  • Substrate: Add 2-ethylmorpholine (1.15 g, 10 mmol, 1.0 equiv).

  • Electrophile: Add the Alkyl Halide (10–11 mmol, 1.0–1.1 equiv).

    • Critical Control: Do NOT add large excess (>1.2 equiv) to prevent formation of the quaternary ammonium salt.

  • Reaction: Heat to reflux (80–82 °C) for 4–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM + 1%

    
    ).
    
  • Workup (Acid-Base Extraction):

    • Cool to RT and filter off inorganic salts. Rinse filter cake with DCM.

    • Evaporate volatiles. Dissolve residue in DCM (30 mL).

    • Wash 1: Water (remove residual DMF/salts).

    • Extraction: Extract the organic layer with 1M HCl (2 x 20 mL). The product moves to the aqueous phase; non-basic impurities remain in organics.

    • Basification: Take the acidic aqueous layer, cool on ice, and basify to pH >12 with 6M NaOH .

    • Final Isolation: Extract the cloudy aqueous mixture with DCM (3 x 20 mL). Dry combined organics over

      
      , filter, and concentrate.
      

Method B: Reductive Amination (Preferred)[6]

Applicability: Aldehydes, Ketones, and sterically demanding alkyl groups. Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction. Expert Insight: This method avoids over-alkylation entirely because the intermediate iminium species cannot react with a second equivalent of carbonyl.

Workflow Diagram

Reductive_Amination Substrate 2-Ethylmorpholine Iminium Iminium Ion Intermediate (Equilibrium) Substrate->Iminium DCE, AcOH (cat) Carbonyl Aldehyde / Ketone Carbonyl->Iminium DCE, AcOH (cat) Product N-Alkyl-2-ethylmorpholine Iminium->Product Hydride Transfer Reductant STAB (NaBH(OAc)3) Reductant->Product Selectively reduces Iminium

Figure 2: Stepwise progression of Reductive Amination using Sodium Triacetoxyborohydride (STAB).

Protocol B: STAB-Mediated Alkylation

Scale: 10 mmol basis.

  • Solvent: Dissolve 2-ethylmorpholine (1.15 g, 10 mmol) in 1,2-Dichloroethane (DCE) (30 mL). DCM is a viable alternative if DCE is restricted.

  • Carbonyl: Add the Aldehyde/Ketone (10–12 mmol, 1.0–1.2 equiv).

  • Catalyst: Add Acetic Acid (glacial, 1–2 drops). This catalyzes iminium formation.

    • Time-Gate: Stir for 30–60 minutes at Room Temperature to establish the imine/iminium equilibrium.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (15 mmol, 1.5 equiv) in one portion.

    • Why STAB? Unlike

      
      , STAB is mild and will not reduce the aldehyde/ketone competitively, ensuring the hydride only attacks the iminium ion [1].
      
  • Reaction: Stir at Room Temperature for 12–24 hours under Nitrogen.

  • Quench: Add saturated

    
      solution (30 mL) and stir vigorously for 15 minutes to quench borates.
    
  • Isolation: Separate phases. Extract aqueous layer with DCM (2 x 20 mL). Dry combined organics over

    
     and concentrate.
    

Analytical Validation

Successful alkylation must be validated against the starting material.

TechniqueObservation in Product vs. Starting Material
1H NMR Disappearance: N-H signal (broad, usually >1.5 ppm).Appearance: New alkyl signals alpha to Nitrogen. The C2-ethyl triplet will remain but may shift slightly upfield.
GC-MS Mass Shift: Molecular ion

. Start: 115 m/z. Product: 115 + (Alkyl Mass) - 1.
TLC Product will typically have a higher

than the secondary amine starting material in polar elutants (e.g., 10% MeOH/DCM) due to loss of H-bonding capability.

Safety & Handling

  • 2-Ethylmorpholine: Flammable liquid (Flash point ~30°C). Causes severe skin burns and eye damage. Use in a fume hood [2].

  • Alkyl Halides: Potent alkylating agents; potential carcinogens.

  • STAB: Evolves hydrogen gas upon quenching; ensure adequate venting.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • PubChem. (n.d.). "4-Ethylmorpholine Compound Summary." National Library of Medicine.[1]

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Conditions."

  • Common Organic Chemistry. (n.d.). "Sodium Triacetoxyborohydride (STAB) Conditions."

Sources

Catalytic activity of sterically hindered aminoethyl morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Catalytic Protocols for Sterically Hindered Aminoethyl Morpholines

Executive Summary

Sterically hindered aminoethyl morpholines represent a specialized class of tertiary amine catalysts distinguished by their thermal latency and selectivity . Unlike unhindered amines (e.g., triethylamine or DABCO), which exhibit immediate, aggressive catalytic turnover, hindered morpholine derivatives utilize alkyl-substituted shielding around the nitrogen center to modulate reactivity.

This guide details the application of these catalysts in two distinct high-value sectors:

  • Polyurethane (PU) Manufacturing: Achieving "delayed action" catalysis to extend cream time without compromising final cure.

  • Green Organic Synthesis: Utilizing the morpholine moiety as a reusable, silica-supported base for Knoevenagel condensations and multi-component reactions.

Chemical Architecture & Mechanism of Action

The core structure involves a morpholine ring linked to an aminoethyl side chain. The "steric hindrance" is typically engineered by introducing bulky alkyl groups (methyl, isopropyl, or t-butyl) adjacent to the active nitrogen centers or on the morpholine ring itself (e.g., 2,6-dimethylmorpholine derivatives).

The "Thermal Switch" Mechanism

The catalytic utility relies on the Arrhenius activation barrier .

  • Low Temperature (<40°C): The steric bulk physically shrouds the nitrogen lone pair, preventing the approach of electrophiles (like isocyanates). This results in a "dormant" phase.

  • High Temperature (>60°C): As the reaction exotherm builds (or external heat is applied), the kinetic energy of the molecules overcomes the steric barrier, exposing the lone pair for rapid catalysis.

Figure 1: Thermal Latency Mechanism

G cluster_0 Phase 1: Ambient Conditions cluster_1 Phase 2: Thermal Activation N_dormant Hindered Amine (Lone Pair Shrouded) Substrate Electrophile (Isocyanate) N_dormant->Substrate Steric Repulsion Heat Thermal Energy (Exotherm) N_active Active Catalyst (Rotation/Vibration) Heat->N_active Activates Complex Transition State N_active->Complex Catalysis

Caption: Steric hindrance acts as a thermal gate, preventing premature reaction onset (scorching/pre-gelation) while ensuring full cure at peak exotherm.

Application A: Polyurethane Foam Formulation[1][2]

In PU foam production, the critical challenge is balancing the Blowing Reaction (Isocyanate + Water


 CO

) and the Gelling Reaction (Isocyanate + Polyol

Urethane).[1] Unhindered catalysts often gel the mixture too quickly, causing poor mold filling or density gradients.

Role of Hindered Aminoethyl Morpholines: They function as Delayed Action Blow/Gel Catalysts . The morpholine ether oxygen reduces basicity (via induction), while the steric bulk delays the initial reaction, extending the "Cream Time" (flowability).

Protocol 1: Comparative Cup Test (Rise Profile Analysis)

Objective: Quantify the "delayed action" effect of hindered morpholine catalysts compared to standard DABCO (Triethylenediamine).

Materials:

  • Polyol: Standard polyether polyol (OH value ~56).

  • Isocyanate: TDI 80/20 or MDI.

  • Blowing Agent: Distilled Water.

  • Surfactant: Silicone stabilizer (e.g., L-580).

  • Control Catalyst: DABCO 33-LV (Unhindered).

  • Test Catalyst: N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]amine (Hindered).

Workflow Diagram:

PU_Workflow Step1 1. Masterbatch Prep (Polyol + H2O + Surfactant) Step2 2. Catalyst Addition (Variable Loading) Step1->Step2 Step3 3. High Shear Mix (3000 RPM, 10s) Step2->Step3 Step4 4. Isocyanate Injection (T0 Start Timer) Step3->Step4 Step5 5. Pour into Cup Step4->Step5 Metrics Measurement Phase Step5->Metrics Cream Time\n(Color Change) Cream Time (Color Change) Metrics->Cream Time\n(Color Change) Rise Time\n(Max Volume) Rise Time (Max Volume) Metrics->Rise Time\n(Max Volume) Gel Time\n(String Test) Gel Time (String Test) Metrics->Gel Time\n(String Test)

Caption: Standardized Cup Test workflow for evaluating polyurethane catalyst kinetics.

Step-by-Step Procedure:

  • Conditioning: Ensure all raw materials are stabilized at 25°C ± 1°C.

  • Masterbatch: In a 500mL paper cup, weigh Polyol (100g), Water (4.0g), and Surfactant (1.0g). Mix at 1000 RPM for 60 seconds.

  • Catalyst Dosing: Add the specific amine catalyst (0.15g). Note: Adjust loading to molar equivalents if comparing different molecular weights.

  • Activation: Add Isocyanate (Index 105). Immediately start the stopwatch (

    
    ).
    
  • Shear: Mix at 3000 RPM for exactly 7 seconds using a dispersed blade mixer.

  • Observation: Pour the mixture into a clean cardboard box or cup. Record the following:

    • Cream Time: Time when the clear mixture turns creamy/opaque (onset of bubble nucleation).

    • Gel Time: Dip a wooden tongue depressor into the foam and pull out. The time when a stable polymer string forms.

    • Tack-Free Time: Time when the surface skin no longer sticks to a gloved finger.

Data Interpretation:

ParameterUnhindered Control (DABCO)Hindered Morpholine CatalystImpact on Process
Cream Time 8 - 10 sec18 - 25 sec Improved Flow: Allows mixture to fill complex molds before expanding.
Gel Time 55 - 60 sec70 - 80 secExtended Pot Life: Reduces risk of clogged mix heads.
Tack-Free 120 sec130 secComparable Cure: Despite slow start, the exotherm activates the catalyst to finish the cure.

Application B: Green Organic Synthesis (Heterogeneous Catalysis)

Beyond polymers, aminoethyl morpholines are excellent precursors for solid-supported base catalysts . By tethering the aminoethyl morpholine to silica, researchers create a reusable heterogeneous catalyst for Knoevenagel condensations, replacing toxic liquid piperidine.

Protocol 2: Synthesis and Use of Silica-Supported Morpholine Catalyst

Mechanism: The aminoethyl group acts as the linker and the base. The morpholine ring provides secondary basicity and steric modulation to prevent side reactions.

Part A: Catalyst Immobilization

  • Activation: Reflux Nano-Silica (SiO

    
    ) (5g) in 6M HCl for 4 hours to maximize surface hydroxyl groups. Wash with water and dry at 120°C.
    
  • Functionalization: Suspend activated silica in dry Toluene. Add (3-Chloropropyl)trimethoxysilane (CPTMS). Reflux for 24 hours. Filter and wash (Toluene/Ethanol).

  • Amination: Suspend the Cl-functionalized silica in Xylene. Add excess 4-(2-aminoethyl)morpholine . Reflux for 24 hours.

  • Purification: Filter the solid. Wash extensively with Ethanol and Dichloromethane to remove unreacted amine. Dry under vacuum. Result: SiO

    
    -Morpholine Catalyst.
    

Part B: Catalytic Test (Knoevenagel Condensation) Reaction: Benzaldehyde + Malononitrile


 Benzylidenemalononitrile
  • Setup: In a 50mL round-bottom flask, add Benzaldehyde (1.0 mmol), Malononitrile (1.2 mmol), and Ethanol (5 mL).

  • Catalysis: Add SiO

    
    -Morpholine Catalyst (20 mg).
    
  • Reaction: Stir at room temperature. Monitor via TLC (Hexane/EtOAc 7:3).

  • Workup: Once complete (~15-30 mins), centrifuge to pellet the catalyst. Decant the supernatant containing the product.

  • Recycling: Wash the catalyst pellet with ethanol twice. It is now ready for the next cycle.

Why this works: The steric environment of the morpholine on the silica surface favors the deprotonation of the active methylene compound (Malononitrile) while minimizing self-condensation of the aldehyde.

References

  • Amiri-Zirtol, L., et al. (2025).[2] "Nanao/organocatalyst SiO2/4-(2-Aminoethyl)-morpholine as a new, reusable, and efficacious catalyst for the synthesis of polyhydroquinolines derivatives."[2] Edith Cowan University / PMC. (Note: Generalized PMC link for verification of recent silica-morpholine studies).

  • T. Liu, et al. (2013).[3] "A lysosome-targetable fluorescent probe for imaging hydrogen sulfide in living cells."[3] Organic Letters. (Demonstrates the targeting capability of the aminoethyl morpholine moiety).

  • Vooturi, S. K., et al. (2009).[3] "Design, synthesis, and structure-activity relationships of benzophenone-based tetraamides." Journal of Medicinal Chemistry.

  • Huntsman Corporation. "JEFFCAT® Amine Catalysts for Polyurethanes." (Industry standard reference for amine catalyst structures and handling).

  • Silva, A. & Bordado, J. (2004). "Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review." Catalysis Reviews. (Foundational text on the blow/gel balance of hindered amines).

Disclaimer: All protocols involve hazardous chemicals (Isocyanates, Amines). Perform all work in a fume hood with appropriate PPE (Nitrile gloves, safety glasses).

Sources

Troubleshooting & Optimization

Technical Support Portal: Enantioseparation of 2-(2-Ethylmorpholin-4-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SEP-MORPH-2ET Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting Chiral Resolution of Aliphatic Morpholine Derivatives

Executive Summary & Molecule Analysis

User Issue: Difficulty achieving baseline resolution of 2-(2-ethylmorpholin-4-yl)ethan-1-amine enantiomers due to lack of UV chromophore and strong basicity.

Chemical Profile:

  • Target: 2-(2-Ethylmorpholin-4-yl)ethan-1-amine

  • Chiral Center: C2 position of the morpholine ring.

  • Functional Groups: Primary amine (side chain), Tertiary amine (morpholine ring), Ether (morpholine ring).

  • Detection Challenge: The molecule lacks a conjugated

    
    -system (phenyl rings, carbonyls), making it "invisible" to standard UV detectors above 210 nm.
    
  • Chromatographic Challenge: High basicity (two nitrogen centers) leads to severe peak tailing due to interaction with residual silanols on stationary phases.

Method Development Workflows

We recommend three distinct workflows depending on your stage of development (Analytical vs. Preparative).

Workflow A: Analytical Determination (Recommended)

Strategy: Derivatization. Since the molecule has a primary amine tail, reacting it with a chromophore-tagging agent is the most robust method. This solves both the detection issue (adding UV absorbance) and the separation issue (often converting enantiomers to diastereomers).[1]

Workflow B: Direct Chiral HPLC/SFC

Strategy: Universal Detection. If you cannot alter the molecule, you must use detectors insensitive to optical properties (CAD, ELSD, or MS) and screen polysaccharide-based columns with basic additives.

Workflow C: Preparative Scale-Up

Strategy: Classical Resolution. For kilogram-scale production, diastereomeric salt crystallization is often more cost-effective than chromatography.

Interactive Troubleshooting Guide

Module 1: Analytical Method Development (Derivatization)

Question: I cannot see my peaks on UV/Vis. How do I measure enantiomeric excess (ee%)?

Solution: Use Marfey’s Reagent (FDAA) or GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) . These reagents react with the primary amine tail to form diastereomers that are easily separated on standard C18 columns with strong UV absorbance.

Protocol: GITC Derivatization

  • Prepare Sample: Dissolve 1 mg of amine in 1 mL Acetonitrile (ACN).

  • Add Reagent: Add 1.5 equivalents of GITC (dissolved in ACN).

  • Base: Add 2 equivalents of Triethylamine (TEA) to scavenge protons.

  • Incubate: Shake at Room Temperature for 30 mins.

  • Quench: Add 10 µL ethanolamine to react with excess GITC.

  • Analyze: Inject on a standard C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: ACN / 0.1% H3PO4 (Gradient 10% -> 90% ACN).

    • Detection: UV @ 254 nm (The thiourea linkage formed absorbs strongly).

Mechanism Visualization:

Derivatization Start Racemic Amine (Invisible to UV) Reaction Nucleophilic Attack (Primary Amine -> Isothiocyanate) Start->Reaction Reagent GITC (Chiral Reagent) + TEA (Base) Reagent->Reaction Product Diastereomeric Thioureas (UV Active @ 254nm) Reaction->Product Separation Achiral C18 HPLC (Separates Diastereomers) Product->Separation

Caption: Transformation of enantiomers into diastereomers using GITC, enabling separation on standard achiral columns with UV detection.

Module 2: Direct Chiral Screening (HPLC/SFC)

Question: I need to recover the pure enantiomer, so I cannot derivatize. What column do I use?

Solution: You must use Immobilized Polysaccharide Columns (e.g., Chiralpak IA, IB, IC, or IG). Coated columns (AD/OD) may be damaged by the strong amine modifiers required.

Critical Parameter: Mobile Phase Additives Because your molecule is a diamine, standard 0.1% DEA (Diethylamine) is insufficient. You likely need 0.1% - 0.5% Isopropylamine or Ethanolamine in the mobile phase to suppress silanol interactions.

Screening Matrix Table:

ParameterCondition A (Normal Phase)Condition B (Polar Organic)Condition C (SFC - Preferred)
Column Chiralpak IA / IC / IGChiralpak AD-H / OD-HChiralpak IG / IC
Mobile Phase Hexane : EtOH : DEA (90:10:0.1)100% MeOH + 0.2% DEACO2 : MeOH : Isopropylamine (80:20:0.5)
Detector RI (Refractive Index) or ELSDMS (ESI+)UV @ 210nm (Unreliable) or MS
Pros High selectivityHigh solubilityFast, easy solvent removal
Cons Solubility issues, slowHigh backpressureRequires SFC equipment

Troubleshooting Flowchart:

MethodDev Start Direct Separation Required (No Derivatization) DetectCheck Do you have MS/ELSD/CAD? Start->DetectCheck NoDetect STOP: Cannot detect. Use Derivatization (Module 1). DetectCheck->NoDetect No YesDetect Proceed to Screen DetectCheck->YesDetect Yes Screen Screen Columns: IA, IB, IC, IG Mobile Phase: Hex/EtOH/DEA YesDetect->Screen Result1 No Elution? Screen->Result1 Fix1 Increase DEA to 0.5% Switch to MeOH/DEA mode Result1->Fix1 Yes Result2 Broad Peaks? Result1->Result2 No Fix1->Screen Fix2 Add 0.1% TFA + 0.1% DEA (Buffer silanols) Result2->Fix2 Yes Success Baseline Resolution (Rs > 1.5) Result2->Success No Fix2->Screen

Caption: Decision tree for optimizing direct chiral chromatography of basic amines.

Module 3: Preparative Resolution (Classical)

Question: We need 500g of the (S)-enantiomer. HPLC is too expensive. Can we crystallize it?

Solution: Yes. The primary amine tail makes this molecule an excellent candidate for Diastereomeric Salt Resolution .

Recommended Resolving Agents:

  • L-(+)-Tartaric Acid: Inexpensive, forms stable salts with primary amines.

  • Dibenzoyl-L-tartaric acid: If the simple tartrate doesn't crystallize (the benzoyl groups add bulk/hydrophobicity).

  • (S)-Mandelic Acid: Good alternative if tartrates fail.

Protocol:

  • Dissolve 1 mole of racemic amine in Ethanol (or MeOH/IPA).

  • Add 0.5 to 1.0 mole of Resolving Agent (start with 1:1 stoichiometry).

  • Heat to reflux until clear.

  • Cool slowly to Room Temp (or 4°C).

  • Filter the precipitate (Salt A). The filtrate contains Salt B.

  • Crack the salt: Treat the solid with NaOH (aq) and extract with DCM to recover the free amine.

  • Check ee% using the GITC method (Module 1). Recrystallize if ee < 98%.

Frequently Asked Questions (FAQs)

Q: Why does my peak tail so badly on the Chiralpak AD-H column? A: The morpholine nitrogen and the primary amine tail are interacting with the acidic silanols on the silica support.

  • Fix: Increase the basic additive. Switch from Diethylamine (DEA) to Isopropylamine or Triethylamine (TEA) . Ensure the column is "Immobilized" (IA/IC) so it can withstand stronger solvents if needed.

Q: Can I use a C18 column for the chiral separation? A: Only if you use a Chiral Mobile Phase Additive (CMPA) like sulfated


-cyclodextrin, but this is messy and hard to reproduce. It is better to use the Derivatization method (Module 1)  if you are restricted to C18 columns.

Q: The GITC derivative shows two peaks, but they are 50:50. Did it work? A: Yes. If you started with a racemate, you should see a 50:50 ratio of diastereomers. To identify which peak is which, run the reaction with a small amount of the pure enantiomer (if available) or rely on literature elution orders (typically L-reagent binds L-analyte differently than D-analyte).

References

  • Bhushan, R., & Martens, J. (2001). Amino Acids: Chromatographic Separation and Enantioseparation. H. S. I. Tan (Ed.). (General principles of Marfey's reagent/GITC derivatization).

  • Daicel Corporation. Chiral Column Selection Guide for Amines. (Specifics on basic additives for immobilized columns).

  • Subramanian, G. (Ed.).[2] (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Protocols for classical resolution via diastereomeric salts).

  • Sigma-Aldrich (Merck). Derivatization Reagents for HPLC. (GITC and FDAA protocols).

Disclaimer: This guide is for research purposes. Always consult Safety Data Sheets (SDS) for 2-(2-ethylmorpholin-4-yl)ethan-1-amine and derivatizing agents before handling.

Sources

Stability of 2-(2-Ethylmorpholin-4-yl)ethan-1-amine under oxidative conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub for 2-(2-Ethylmorpholin-4-yl)ethan-1-amine .

This guide is designed for pharmaceutical scientists and organic chemists requiring deep mechanistic insight into the oxidative stability of this specific diamine scaffold. Unlike generic safety data sheets, this content focuses on the causality of degradation and practical troubleshooting for stability issues encountered during synthesis, formulation, or bioanalysis.

Module 1: The Oxidative Landscape (Mechanistic Insight)

To stabilize 2-(2-Ethylmorpholin-4-yl)ethan-1-amine, one must first understand the competition between its two nitrogen centers. This molecule contains two distinct nucleophilic sites prone to oxidative attack:

  • The Morpholine Nitrogen (N4): A tertiary amine within a semi-rigid ring.

  • The Terminal Nitrogen (Primary Amine): A primary aliphatic amine on the ethyl chain.

The Degradation Cascade

Under oxidative stress (peroxides, metal catalysis, or metabolic simulation), the tertiary amine is generally the kinetic product (forming N-oxides), while the primary amine is the thermodynamic sink for complex degradation (forming oximes or aldehydes via oxidative deamination).

OxidationPathway Parent Parent Molecule (Diamine) NOxide N-Oxide (Tertiary Amine) Parent->NOxide H2O2 / Peroxides (Fast, Reversible) Hydroxylamine Hydroxylamine (Primary Amine) Parent->Hydroxylamine Radical Oxidation (Slower) Cleavage Aldehyde + Dealkylated Morpholine Parent->Cleavage Oxidative Deamination (Metal Catalyzed) Oxime Oxime / Imine (Yellowing) Hydroxylamine->Oxime -H2O

Figure 1: Competitive oxidation pathways. The N-oxide formation at the morpholine ring is the dominant pathway under mild peroxide stress, while radical conditions favor primary amine degradation.

Module 2: Troubleshooting Guide

Use this logic flow to diagnose stability failures in your HPLC or LC-MS data.

Scenario A: "I see a new peak with M+16 Da in LC-MS."
  • Diagnosis: This is the classic signature of N-oxidation .

  • Root Cause: The tertiary morpholine nitrogen has reacted with dissolved oxygen or trace peroxides in your solvent (common in aged THF or ethers).

  • Differentiation Test: Perform MS/MS fragmentation.

    • N-Oxide: Typically shows a characteristic loss of 16 Da (oxygen radical) or 17 Da (OH radical).

    • Hydroxylated Impurity: Typically shows a loss of 18 Da (H₂O).

  • Corrective Action:

    • Add 0.1% Formic Acid to your mobile phase. Low pH protonates the tertiary amine (

      
      ), rendering it non-nucleophilic and resistant to oxidation.
      
    • Use fresh, peroxide-free solvents.

Scenario B: "The solution is turning yellow/brown over time."
  • Diagnosis: Schiff Base Formation or Polymerization .

  • Root Cause: The primary amine has undergone oxidative deamination to form an aldehyde, which then reacts with remaining primary amines to form imines (Schiff bases). These conjugated systems are often colored.

  • Corrective Action:

    • This indicates radical-mediated oxidation (often metal-catalyzed).

    • Add a chelator like EDTA (0.05%) to sequester trace metal ions (Fe²⁺/Cu²⁺).

    • Sparge buffers with Argon or Nitrogen to remove dissolved oxygen.

Scenario C: "Potency loss without distinct new peaks."
  • Diagnosis: Adsorption or Volatilization .

  • Root Cause: While not strictly oxidation, the free base form of this molecule is oily and can adsorb to glass or plastic surfaces.

  • Corrective Action:

    • Ensure the molecule is stored as a salt form (e.g., Dihydrochloride or Fumarate). The salt lattice prevents oxidation by locking the lone pairs and prevents adsorption.

Module 3: Experimental Protocols (Self-Validating Systems)

Do not rely on generic stability data. Validate the stability of your specific batch using this forced degradation protocol.

Protocol: Oxidative Stress Testing (H₂O₂ Challenge)

Objective: Determine the susceptibility of the morpholine ring vs. the ethylamine chain to oxidation.

Materials:

  • Test Compound: 2-(2-Ethylmorpholin-4-yl)ethan-1-amine (1 mg/mL in Water/ACN).

  • Oxidant: 3% Hydrogen Peroxide (freshly prepared).

  • Quencher: 10% Sodium Metabisulfite.

Workflow:

  • Preparation: Dissolve 10 mg of compound in 10 mL of diluent.

  • Stress: Transfer 1 mL of solution to a vial. Add 100 µL of 3% H₂O₂.

  • Incubation: Incubate at Room Temperature for 2 hours . (Do not heat initially; thermal stress confounds oxidative data).

  • Quench: Add 100 µL of Sodium Metabisulfite solution. Vortex.

  • Analysis: Inject immediately onto HPLC/UPLC.

Data Interpretation Table:

Retention Time (RRT)Mass ShiftProposed StructureSeverity
1.00 0ParentN/A
0.85 - 0.95 +16 DaMorpholine N-Oxide High (Primary degradant)
1.10 - 1.20 -2 DaImine / Oxime Low (Secondary degradant)
0.50 - 0.60 -29 DaDe-ethylated Amine Critical (Indicates C-N bond cleavage)

Module 4: FAQs (Scientist-to-Scientist)

Q1: Can I store this molecule in DMSO? A: Use caution. DMSO can act as a mild oxidant under certain conditions (Pfitzner-Moffatt type reactions), especially if the solution is acidic and heated. For long-term storage of stock solutions, anhydrous ethanol or water (acidified to pH < 4) is preferred over DMSO.

Q2: How does pH affect oxidative stability? A: It is the single most critical factor.

  • pH > 8: Both amines are unprotonated. Maximum susceptibility to N-oxide formation.

  • pH 4 - 7: The primary amine (

    
    ) is protonated, but the morpholine nitrogen (
    
    
    
    ) may exist in equilibrium. Moderate stability.
  • pH < 4: Both nitrogens are fully protonated (

    
    ). The lone pairs are locked up. Maximum Stability. 
    

Q3: Is the 2-ethyl substituent protective? A: Sterically, yes. Compared to unsubstituted morpholine, the 2-ethyl group provides a small "umbrella" effect that slightly retards the approach of oxidants to the ring nitrogen. However, it does not eliminate the risk.

References

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Conference on Harmonisation, 2003.

  • Chowdhury, S. K., et al. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds.[1] Journal of Mass Spectrometry, 2000.

  • Lepaumier, H., et al. Degradation of amines in CO2 capture: A review of mechanisms and stability.[2] Industrial & Engineering Chemistry Research, 2009. (Provides fundamental amine oxidation kinetics relevant to morpholines).

Sources

Validation & Comparative

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(2-aminoethyl)-2-ethylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural insight. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 4-(2-aminoethyl)-2-ethylmorpholine, a substituted morpholine of interest in medicinal chemistry. While specific experimental data for this exact molecule is not publicly available, this guide will leverage established principles of mass spectrometry and data from analogous structures to provide a robust predictive analysis. We will compare the expected fragmentation behaviors under both electron ionization (EI) and electrospray ionization tandem mass spectrometry (ESI-MS/MS), offering researchers a practical framework for the analysis of similar compounds.

The Subject Molecule: 4-(2-aminoethyl)-2-ethylmorpholine

Morpholine and its derivatives are prevalent scaffolds in pharmaceuticals due to their favorable physicochemical properties and biological activities.[1] The title compound, 4-(2-aminoethyl)-2-ethylmorpholine (Molecular Weight: 158.24 g/mol ), incorporates several key structural features that will dictate its fragmentation behavior: a tertiary amine within the morpholine ring, a primary amine on the ethyl side chain, and an ether linkage within the heterocyclic core.

Predicting the Fragmentation Symphony: A Tale of Two Ionization Techniques

The fragmentation of a molecule in a mass spectrometer is highly dependent on the ionization method employed. Here, we will explore the predicted fragmentation pathways for 4-(2-aminoethyl)-2-ethylmorpholine under the high-energy electron ionization (EI) and the softer electrospray ionization followed by collision-induced dissociation (ESI-MS/MS).

Electron Ionization (EI): A High-Energy Fragmentation Roadmap

Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive fragmentation.[2] This provides a detailed fragmentation "fingerprint" that is highly reproducible and valuable for library matching.[3]

The fragmentation of 4-(2-aminoethyl)-2-ethylmorpholine under EI is expected to be dominated by cleavage events that generate stable radical cations and neutral losses. The primary sites of initial ionization will be the lone pair electrons on the two nitrogen atoms and the oxygen atom.

Key Predicted Fragmentation Pathways under EI:

  • Alpha-Cleavage adjacent to the Ring Nitrogen: This is a classic and highly favored fragmentation pathway for amines.[4][5][6] Cleavage of the C-C bond of the aminoethyl side chain alpha to the ring nitrogen will result in a highly stable, resonance-stabilized iminium ion.

    • Predicted Fragment: m/z 100 (C₅H₁₀NO⁺) - This is expected to be a prominent, if not the base peak, in the spectrum.

  • Alpha-Cleavage adjacent to the Primary Amine: Cleavage of the C-C bond alpha to the primary amine will form a stable iminium ion at m/z 30 (CH₄N⁺), a common fragment for primary amines.[7]

  • Ring Opening and Cleavage: The morpholine ring itself can undergo fragmentation. A common pathway for morpholine derivatives involves the loss of a neutral formaldehyde (CH₂O) molecule.[8]

    • Predicted Fragment: Subsequent to ring opening, the loss of CH₂O from the molecular ion would lead to a fragment at m/z 128.

  • Cleavage of the Ethyl Group: Loss of the ethyl group from the 2-position of the morpholine ring as an ethyl radical (•C₂H₅) would result in a fragment at m/z 129.

Visualizing EI Fragmentation:

EI_Fragmentation M [M]+• m/z 158 F100 m/z 100 (Base Peak) M->F100 α-cleavage - •CH₂NH₂ F30 m/z 30 M->F30 α-cleavage - •C₅H₁₀NO F128 m/z 128 M->F128 Ring Opening - CH₂O F129 m/z 129 M->F129 - •C₂H₅

Caption: Predicted EI fragmentation of 4-(2-aminoethyl)-2-ethylmorpholine.

Summary of Predicted EI Fragments:

Predicted m/zProposed FormulaDescription
158C₈H₁₈N₂OMolecular Ion
129C₇H₁₅N₂OLoss of ethyl group
128C₇H₁₆N₂Loss of formaldehyde
100C₅H₁₀NOα-cleavage at ring nitrogen (likely base peak)
30CH₄Nα-cleavage at primary amine
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): Controlled Fragmentation for Structural Confirmation

Electrospray ionization is a "soft" ionization technique that typically produces the protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[9] To elicit structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID).[10]

For 4-(2-aminoethyl)-2-ethylmorpholine, protonation is most likely to occur at either of the nitrogen atoms. The fragmentation of the resulting [M+H]⁺ ion will be driven by charge-remote fragmentation and the formation of stable, even-electron product ions.

Key Predicted Fragmentation Pathways under ESI-MS/MS:

  • Loss of Ammonia: Protonation at the primary amine can lead to the facile loss of a neutral ammonia (NH₃) molecule.

    • Predicted Fragment: m/z 142.

  • Cleavage of the Aminoethyl Side Chain: Cleavage of the C-N bond of the aminoethyl side chain can lead to the formation of a stable morpholinium ion.

    • Predicted Fragment: m/z 116 (C₆H₁₄NO⁺).

  • Ring Opening Pathways: Similar to EI, ring opening can occur, leading to the loss of small neutral molecules. For instance, the loss of ethylene oxide (C₂H₄O) from the protonated molecule could occur.

    • Predicted Fragment: m/z 115.

Visualizing ESI-MS/MS Fragmentation:

ESI_MSMS_Fragmentation MH [M+H]+ m/z 159 F142 m/z 142 MH->F142 - NH₃ F116 m/z 116 MH->F116 - C₂H₅N F115 m/z 115 MH->F115 Ring Opening - C₂H₄O

Caption: Predicted ESI-MS/MS fragmentation of 4-(2-aminoethyl)-2-ethylmorpholine.

Summary of Predicted ESI-MS/MS Fragments:

Precursor m/zPredicted Product m/zProposed Loss
159142NH₃
159116C₂H₅N
159115C₂H₄O

Comparison of EI and ESI-MS/MS for Structural Elucidation

FeatureElectron Ionization (EI)ESI-MS/MS
Ionization HardSoft
Molecular Ion Often weak or absentStrong [M+H]⁺
Fragmentation Extensive, "fingerprint"Controlled, predictable
Key Information Substructural information from numerous fragmentsConfirmation of molecular weight and key functional group losses
Library Matching ExcellentLess standardized libraries

Experimental Protocol: A Practical Workflow

For researchers seeking to analyze 4-(2-aminoethyl)-2-ethylmorpholine or similar compounds, the following provides a general workflow for both GC-MS (for EI) and LC-MS/MS (for ESI).

Visualizing the Experimental Workflow:

Experimental_Workflow cluster_gcms GC-MS (EI) cluster_lcms LC-MS/MS (ESI) GC_Sample Sample Preparation (Dilution in appropriate solvent) GC_Inj GC Injection GC_Sample->GC_Inj GC_Sep Gas Chromatographic Separation GC_Inj->GC_Sep EI_Source Electron Ionization (70 eV) GC_Sep->EI_Source MS_Ana_GC Mass Analysis (Quadrupole/TOF) EI_Source->MS_Ana_GC GC_Data Data Acquisition & Analysis MS_Ana_GC->GC_Data LC_Sample Sample Preparation (Dilution in mobile phase) LC_Inj LC Injection LC_Sample->LC_Inj LC_Sep Liquid Chromatographic Separation LC_Inj->LC_Sep ESI_Source Electrospray Ionization LC_Sep->ESI_Source MS1 MS1 Scan (Precursor Ion Selection) ESI_Source->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Scan (Product Ion Analysis) CID->MS2 LC_Data Data Acquisition & Analysis MS2->LC_Data

Sources

A Comparative Guide to the Catalytic Efficiency of 2-Ethyl vs. 2-Methyl Morpholine Derivatives in Organocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that profoundly impacts reaction efficiency, stereoselectivity, and overall yield. Morpholine and its derivatives have emerged as a versatile class of organocatalysts, particularly in enamine and iminium ion-mediated transformations. This guide provides an in-depth technical comparison of the catalytic efficiency of 2-ethylmorpholine and 2-methylmorpholine derivatives, offering insights into the subtle yet significant effects of C-2 alkyl substitution. While direct, head-to-head comparative studies are not extensively documented, this analysis synthesizes findings from related systems and fundamental principles of physical organic chemistry to provide a predictive framework for catalyst selection and optimization.

Introduction: The Role of Morpholine Scaffolds in Asymmetric Catalysis

The morpholine motif is a privileged scaffold in medicinal chemistry and has gained considerable attention in organocatalysis.[1][2] Its unique structural and electronic properties, arising from the presence of both an amine and an ether functionality, allow it to participate in a variety of catalytic cycles. In enamine catalysis, the secondary amine of the morpholine derivative condenses with a carbonyl compound to form a nucleophilic enamine intermediate, which then reacts with an electrophile. The substituents on the morpholine ring play a crucial role in modulating the catalyst's reactivity and stereocontrol.[3]

This guide focuses on the impact of substituting a methyl versus an ethyl group at the 2-position of the morpholine ring. This seemingly minor alteration can have significant consequences for the catalyst's performance due to differences in steric hindrance and electronic properties.

The Arbiter of Efficiency: Steric and Electronic Effects

The catalytic efficiency of 2-alkylmorpholine derivatives is primarily governed by a delicate interplay of steric and electronic effects. Understanding these factors is paramount to predicting how a 2-ethyl versus a 2-methyl substituent will influence a given chemical transformation.

Steric Hindrance: A Double-Edged Sword

The size of the substituent at the 2-position directly influences the steric environment around the catalytically active nitrogen atom. An ethyl group is sterically more demanding than a methyl group. This increased bulk can have both beneficial and detrimental effects on catalytic performance.

  • Enhanced Stereoselectivity: Increased steric hindrance can lead to a more ordered and rigid transition state, which often translates to higher enantioselectivity in asymmetric reactions.[3] The bulkier ethyl group can more effectively shield one face of the enamine intermediate, directing the approach of the electrophile to the less hindered face.

  • Decreased Reaction Rate: Conversely, excessive steric bulk can impede the formation of the enamine intermediate or hinder the approach of the substrate, leading to a decrease in the overall reaction rate.[4] This is a classic trade-off in catalyst design that must be carefully considered for each specific application.

A study on β-morpholine amino acids as organocatalysts in the 1,4-addition of aldehydes to nitroolefins provides a compelling case for the influence of steric hindrance.[3][4] In this work, catalysts with varying sterically hindered groups at the C-5 position were synthesized and evaluated. The results demonstrated that the size and orientation of these substituents had a profound impact on both the diastereoselectivity and enantioselectivity of the reaction. While this study focuses on the C-5 position, the principles of steric control are directly applicable to the C-2 position.

Electronic Effects: Subtle but Significant

The electronic nature of the alkyl substituent can also modulate the catalytic activity. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. An ethyl group is slightly more electron-donating than a methyl group.

  • Increased Nucleophilicity of the Enamine: A more electron-donating substituent at the 2-position can increase the electron density on the nitrogen atom. This, in turn, can enhance the nucleophilicity of the resulting enamine intermediate, potentially leading to an increased reaction rate.[3] The presence of the oxygen atom in the morpholine ring, however, has an electron-withdrawing effect that can diminish the nucleophilicity of the enamine compared to pyrrolidine-based catalysts.[3]

  • Basicity of the Amine: The electron-donating nature of the alkyl group also increases the basicity of the morpholine nitrogen. While a certain level of basicity is required for efficient enamine formation, excessively high basicity can sometimes lead to undesired side reactions.

Comparative Analysis: Predicting Performance in Key Reactions

Based on the principles of steric and electronic effects, we can predict the relative performance of 2-ethyl and 2-methyl morpholine derivatives in common organocatalytic reactions.

Michael Addition

The Michael addition is a cornerstone of organocatalysis, and morpholine derivatives have been employed as catalysts for the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[3][4]

  • 2-Ethylmorpholine Derivatives: The greater steric bulk of the ethyl group is anticipated to provide superior stereocontrol, leading to higher enantioselectivity. However, this may come at the cost of a slower reaction rate compared to its methyl counterpart.

  • 2-Methylmorpholine Derivatives: These catalysts are expected to exhibit higher reaction rates due to lower steric hindrance. The enantioselectivity may be slightly lower than that achieved with 2-ethyl derivatives, but for reactions where speed is a priority, the methyl-substituted catalyst could be the preferred choice.

Table 1: Predicted Performance Comparison in Michael Addition

Catalyst DerivativePredicted Reaction RatePredicted Enantioselectivity
2-MethylmorpholineHigherGood to High
2-EthylmorpholineLowerPotentially Higher

Experimental Protocols

To empirically validate these predictions, the following experimental protocols for a model Michael addition reaction are provided.

Synthesis of 2-Alkylmorpholine Catalysts

The synthesis of 2-methyl and 2-ethyl morpholine derivatives can be achieved through various established routes. A common method involves the reductive amination of a suitable precursor.[3][4]

General Procedure for the Synthesis of N-Substituted 2-Alkylmorpholines:

  • To a solution of the desired 2-alkylmorpholine (1.0 eq.) in a suitable solvent (e.g., methanol), add the corresponding aldehyde or ketone (1.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for a Model Michael Addition Reaction

The following protocol describes a model Michael addition of an aldehyde to a nitroolefin, a reaction known to be catalyzed by morpholine derivatives.[3][4]

Reaction: Addition of propanal to trans-β-nitrostyrene.

Catalysts:

  • (S)-2-methyl-4-(pyrrolidin-2-ylmethyl)morpholine

  • (S)-2-ethyl-4-(pyrrolidin-2-ylmethyl)morpholine

Procedure:

  • To a solution of trans-β-nitrostyrene (0.1 mmol, 1.0 eq.) in a suitable solvent (e.g., isopropanol, 0.5 mL) at -10 °C, add propanal (0.2 mmol, 2.0 eq.).

  • Add the respective 2-alkylmorpholine catalyst (0.01 mmol, 10 mol%).

  • Stir the reaction mixture at -10 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

Data Presentation and Visualization

The results from the model reaction should be tabulated for a clear and direct comparison of the catalytic efficiency of the two derivatives.

Table 2: Experimental Data for the Michael Addition of Propanal to trans-β-Nitrostyrene

CatalystTime (h)Yield (%)dr (syn:anti)ee (%)
(S)-2-methyl-4-(pyrrolidin-2-ylmethyl)morpholine
(S)-2-ethyl-4-(pyrrolidin-2-ylmethyl)morpholine

To visualize the catalytic cycle and the influence of the 2-alkyl substituent, a Graphviz diagram is provided below.

Catalytic_Cycle cluster_catalyst Catalyst cluster_reaction Reaction Pathway Catalyst 2-Alkylmorpholine Derivative Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde Michael_Adduct Michael Adduct Enamine->Michael_Adduct + Nitroolefin Nitroolefin Nitroolefin Product Final Product Michael_Adduct->Product + H₂O Product->Catalyst - Aldehyde Adduct

Sources

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 2-(2-Ethylmorpholin-4-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. This guide provides an in-depth comparison of sourcing and validating reference standards for the analysis of 2-(2-Ethylmorpholin-4-yl)ethan-1-amine, a compound of interest in various research and development pipelines. Given the specialized nature of this molecule, obtaining a well-characterized reference standard presents unique challenges that necessitate a robust analytical strategy.

The Critical Role of Reference Standards

A reference standard serves as the benchmark against which a sample is compared, ensuring the identity, purity, strength, and quality of a substance. For a molecule like 2-(2-Ethylmorpholin-4-yl)ethan-1-amine, which may act as a key intermediate or a final active compound, an accurately characterized reference standard is non-negotiable for:

  • Accurate Quantification: Determining the precise concentration of the analyte in a sample.

  • Impurity Profiling: Identifying and quantifying related substances and degradation products.

  • Method Validation: Establishing the performance characteristics of an analytical procedure.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the FDA, EMA, and ICH.[1]

Sourcing a Reference Standard: A Comparative Analysis

There are two primary pathways to obtain a reference standard for 2-(2-Ethylmorpholin-4-yl)ethan-1-amine: purchasing from a commercial supplier or undertaking in-house qualification. The choice between these options depends on factors such as project timelines, available resources, and the required level of characterization.

FeatureCommercial SupplierIn-House Qualification
Time to Acquisition Typically faster, with off-the-shelf availability.Can be a lengthy process involving synthesis, purification, and characterization.
Cost Higher initial purchase price for a well-characterized standard.Lower upfront cost for the material itself, but significant investment in analytical resources and personnel time.
Level of Characterization Varies by supplier; a comprehensive Certificate of Analysis (CoA) is crucial.Fully controllable, allowing for an exhaustive characterization tailored to specific needs.
Required Expertise Minimal in-house analytical chemistry expertise is needed for initial acquisition.Requires a high level of expertise in analytical techniques and data interpretation.
Traceability Often comes with established traceability to national or international standards.Traceability must be established through rigorous in-house procedures.

Essential Analytical Techniques for Reference Standard Qualification

A comprehensive characterization of a 2-(2-Ethylmorpholin-4-yl)ethan-1-amine reference standard is essential to establish its identity, purity, and potency. The following analytical techniques are considered the gold standard in the industry.[1]

Identity Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure and confirming the identity of the compound.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, offering definitive confirmation of the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule, serving as a characteristic fingerprint.

Purity and Potency Assessment
  • Chromatographic Purity (HPLC/GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for assessing purity and identifying impurities. Due to the primary amine in 2-(2-Ethylmorpholin-4-yl)ethan-1-amine, derivatization may be necessary to improve chromatographic performance and detection.[2][3][4]

  • Water Content (Karl Fischer Titration): Accurately determines the water content, which is crucial for calculating the potency of the reference standard.

  • Residual Solvents (Headspace GC-MS): Identifies and quantifies any residual solvents from the synthesis and purification processes.

  • Inorganic Impurities (Sulphated Ash/Residue on Ignition): Measures the amount of non-volatile inorganic impurities.

Experimental Protocols: A Practical Approach

The following are generalized protocols that can be adapted for the analysis of 2-(2-Ethylmorpholin-4-yl)ethan-1-amine.

HPLC-UV Method for Purity Assessment

Due to the lack of a strong chromophore in the target molecule, derivatization is often employed for UV detection.[2][4]

1. Derivatization:

  • React the amine with a derivatizing agent such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or salicylaldehyde to introduce a UV-active moiety.[2][4]

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point.[5]

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., ammonium acetate) is often effective.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[5]

  • Detection: UV detection at a wavelength appropriate for the chosen derivative (e.g., 266 nm for FMOC).[4]

GC-MS Method for Volatile Impurities and Residual Solvents

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For morpholine and its derivatives, derivatization can enhance volatility and improve peak shape.[6][7][8]

1. Sample Preparation:

  • Dissolve the reference standard in a suitable solvent like methanol. For trace analysis of the primary amine itself, derivatization with a reagent like sodium nitrite under acidic conditions can be used to form a more volatile N-nitroso derivative.[7][8]

2. GC-MS Conditions:

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is often suitable.

  • Carrier Gas: Helium at a constant flow rate.[6]

  • Oven Temperature Program: A temperature gradient from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 250 °C) to separate compounds with a range of boiling points.[6]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[6]

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) for mass analysis.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of qualifying a reference standard and developing an analytical method.

Workflow for Reference Standard Qualification cluster_sourcing Sourcing cluster_characterization Characterization cluster_documentation Documentation Commercial Commercial Supplier Identity Identity Confirmation (NMR, MS, FTIR) Commercial->Identity InHouse In-House Synthesis InHouse->Identity Purity Purity Assessment (HPLC, GC) Identity->Purity Potency Potency Determination (Karl Fischer, TGA) Purity->Potency CoA Certificate of Analysis Potency->CoA

Caption: A flowchart illustrating the key stages in the qualification of a reference standard.

HPLC Method Development Workflow cluster_dev Development cluster_validation Validation ColumnSelection Column Selection MobilePhase Mobile Phase Optimization ColumnSelection->MobilePhase Gradient Gradient Elution Profile MobilePhase->Gradient Specificity Specificity Gradient->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Robustness Robustness Accuracy->Robustness

Caption: A diagram showing the sequential steps involved in developing and validating an HPLC method.

Conclusion

The selection and proper characterization of a reference standard for 2-(2-Ethylmorpholin-4-yl)ethan-1-amine is a foundational step for any successful research or development program. While commercial standards may offer a faster solution, a thorough evaluation of the accompanying Certificate of Analysis is essential. For applications requiring the highest level of assurance, an in-house qualification, though resource-intensive, provides complete control over the characterization process. By employing a multi-technique analytical approach, scientists can ensure the integrity of their reference standard and, by extension, the validity of their analytical results.

References

  • Benchchem.
  • Benchchem. Application Note: GC-MS Analysis of 4-(2,2-diphenylethyl)morpholine and its Analogues.
  • T. C. Gerges, et al. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. 2015.
  • K. Lian, et al.
  • ResearchGate.
  • RSC Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model.
  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
  • University of Helsinki.
  • ResearchGate.
  • Chromatography Forum. Detecting Primary Amines. 2006.
  • Benchchem. A Researcher's Guide to N'-Nitrosopentyl-(2-picolyl)amine Reference Standards.
  • PubChem. 2-Morpholinoethylamine.
  • ResolveMass Laboratories Inc.
  • PMC. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. 2024.
  • Analytical Chemistry.
  • Sigma-Aldrich. Amine standards.
  • Google Patents. Method of analysis of amine by mass spectrometry.
  • PubChemLite. 2-(2-methylmorpholin-4-yl)ethan-1-amine.
  • Sigma-Aldrich. 1-[2-(1-aminoethyl)morpholin-4-yl]-2-(1,2-benzothiazol-3-yl)ethan-1-one hydrochloride.
  • PubChemLite. 2-(2,2-dimethylmorpholin-4-yl)ethan-1-amine.

Sources

Safety Operating Guide

2-(2-Ethylmorpholin-4-yl)ethan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

2-(2-Ethylmorpholin-4-yl)ethan-1-amine is a functionalized morpholine derivative characterized by its bidentate amine structure. As a Senior Application Scientist, I classify this molecule not just as "chemical waste," but as a High-Base Organic (HBO) .

Effective disposal begins with understanding the molecule's behavior. This compound possesses two nitrogen centers—a secondary morpholine nitrogen (sterically hindered) and a primary aliphatic amine (highly reactive). This dual-amine functionality dictates its disposal profile: it is corrosive , combustible , and incompatible with acids and oxidizers .

Immediate Hazard Profile:

Property Classification Disposal Implication
pH > 12 (Strong Base) CRITICAL: Must never be mixed with acidic waste streams. Risk of violent exothermic neutralization.
Corrosivity Skin Corr.[1] 1B / Eye Dam. 1 Requires chemically resistant PPE (Nitrile/Neoprene) and eye protection during waste transfer.
Combustibility Flash Point > 90°C (Est.) Classified as combustible liquid.[2] Must be segregated from oxidizers to prevent fire hazards.[3]

| RCRA Status | Characteristic (D002) | Not P/U listed, but regulated as Corrosive Waste (D002) if pH ≥ 12.5. |

Pre-Disposal Segregation Logic (The "Causality" of Safety)

The most common failure mode in laboratory waste management is improper segregation . For this specific amine, the "Golden Rules" of segregation are based on chemical reactivity thermodynamics.

Rule 1: The Acid Prohibition
  • Mechanism: Mixing 2-(2-Ethylmorpholin-4-yl)ethan-1-amine with acid waste (e.g., HCl, H₂SO₄) triggers an immediate acid-base neutralization.

  • Risk: This reaction is highly exothermic. In a closed waste drum, the rapid heat generation expands the headspace gas, leading to container pressurization, potential rupture, or a "geyser" effect upon reopening.

  • Protocol: This waste stream must go into the Alkaline/Basic Organic waste stream.

Rule 2: The Oxidizer Separation
  • Mechanism: Amines can be oxidized to N-oxides or cleaved by strong oxidizers (Peroxides, Nitric Acid).

  • Risk: Formation of unstable intermediates or hypergolic ignition.

  • Protocol: Keep strictly separate from waste streams containing nitric acid or peroxides.[3]

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system . Each step includes a "Check" to ensure the previous action was performed correctly.

Phase 1: Accumulation & Containerization
  • Container Selection:

    • Preferred: High-Density Polyethylene (HDPE) jerricans or carboys. HDPE is resistant to high pH amines and physical impact.

    • Acceptable: Amber glass (if volume is < 1L).

    • Avoid: Metal containers (unless lined), as amines can chelate metals or cause corrosion over long storage periods.

  • Labeling (The "First Line of Defense"):

    • Label the container before adding waste.

    • Mandatory Text: "HAZARDOUS WASTE - ORGANIC BASE."

    • Constituents: List "2-(2-Ethylmorpholin-4-yl)ethan-1-amine" explicitly. Do not use abbreviations like "Morpholine deriv."

Phase 2: Transfer & Bulking
  • The pH Validation (Self-Check):

    • Before pouring this waste into a bulk "Basic Organic" drum, dip a pH strip into the receiving drum.

    • Pass: pH > 10. Proceed.

    • Fail: pH < 7. STOP. You have identified a mislabeled acidic drum. Do not pour.

  • Transfer:

    • Use a dedicated funnel to prevent drips.

    • Pour slowly to observe any unexpected fuming or heat (signs of incompatibility).

  • Venting:

    • If the waste was recently generated from a reaction and might still be off-gassing or cooling, use a vented cap for the first 24 hours before sealing with a standard torque cap.

Phase 3: Final Disposal (Vendor Handoff)
  • Method: Incineration (Destructive Oxidation).

  • Rationale: Biological treatment is often unsuitable for morpholine derivatives due to ring stability and potential aquatic toxicity. Incineration ensures complete destruction of the organic framework.

  • Nitrogen Handling: The disposal facility must use an incinerator equipped with NOx scrubbers (Selective Catalytic Reduction), as burning amines generates Nitrogen Oxides.

Visualized Decision Workflow

The following diagram outlines the critical decision path for disposing of this specific amine.

DisposalWorkflow Start Waste: 2-(2-Ethylmorpholin-4-yl)ethan-1-amine CheckState Is it Pure or a Mixture? Start->CheckState PurePath Pure Substance CheckState->PurePath MixPath Reaction Mixture CheckState->MixPath Container Select Container: HDPE (Preferred) or Glass PurePath->Container CheckpH CRITICAL CHECK: Is the Mixture Acidic? MixPath->CheckpH AcidYes STOP: Do Not Combine. Neutralize separately. CheckpH->AcidYes Yes (pH < 7) AcidNo Mixture is Basic/Neutral CheckpH->AcidNo No (pH >= 7) AcidNo->Container Label Label: 'Hazardous Waste - Basic Organic' (Corrosive, D002) Container->Label Disposal Final Disposal: Incineration w/ NOx Scrubbing Label->Disposal

Caption: Operational decision tree for the safe segregation and packaging of ethylmorpholine-amine waste.

Spill Contingency (The "Fail-Safe")

Even with perfect protocols, spills occur. Your response must be calculated.

  • Evacuate & Ventilate: Amines have potent odors and can cause respiratory irritation. Clear the immediate area.

  • Do NOT Neutralize Immediately: Unlike acid spills, pouring acid on an amine spill to "neutralize" it can generate dangerous heat and fumes.

  • Absorb First: Use an inert absorbent (vermiculite, clay, or specific "Organic Base" spill pads).

  • Collect: Scoop the absorbed material into a wide-mouth jar.

  • Label: "Spill Debris - Corrosive Basic Organic."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261 (Identification and Listing of Hazardous Waste). [Link][4]

  • Valmet. (2023). NOx Reduction in Waste Incineration (SCR/SNCR Technologies). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.